Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Compound Focus: 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine (CAS: 1342271-83-3) [1]
Executive Summary
In contemporary medicinal chemistry, the pyrazole ring serves as a privileged bioisostere for aromatic rings and amides, offering superior metabolic stability and precise hydrogen-bonding vectors. 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is a highly versatile bifunctional building block. By coupling a lipophilic 1-ethyl-pyrazole core with a flexible, basic N-methylethanamine side chain, this molecule is engineered to engage in complex receptor-ligand interactions, particularly within the central nervous system (CNS) and kinase target spaces.
This whitepaper provides an in-depth technical analysis of its molecular properties, structural logic, and validated synthetic and analytical workflows.
Structural and Physicochemical Characterization
Understanding the exact physicochemical parameters of a building block is critical for predicting its behavior in downstream drug design, particularly concerning Lipinski's Rule of Five and blood-brain barrier (BBB) permeability.
The compound possesses the molecular formula
and a molecular weight of 153.23 g/mol [1]. The presence of the secondary amine provides a single hydrogen bond donor, while the pyrazole nitrogens and the amine nitrogen collectively offer multiple hydrogen bond acceptor sites.
Quantitative Data Summary
Property
Value
Mechanistic Implication
Chemical Name
2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine
Standard IUPAC nomenclature.
CAS Registry Number
1342271-83-3
Unique identifier for procurement and literature [1].
Molecular Formula
Dictates exact mass and isotopic distribution.
Molecular Weight
153.23 g/mol
Low MW allows for extensive downstream elaboration.
Monoisotopic Mass
153.1266 Da
Critical for high-resolution mass spectrometry (HRMS).
Hydrogen Bond Donors
1
Secondary amine acts as a targeted H-bond donor.
Hydrogen Bond Acceptors
2 to 3
Pyrazole N2 and amine nitrogen engage target residues.
Rotatable Bonds
4
Provides conformational flexibility for induced-fit binding.
Pharmacophore Logic and Receptor Engagement
The structural components of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine are not arbitrary; they are selected based on specific causality in target engagement [2]. The N-ethyl substitution on the pyrazole ring increases lipophilicity (LogP) slightly compared to a methyl group, optimizing the molecule for hydrophobic pocket insertion. Meanwhile, the secondary amine is typically protonated at physiological pH (pKa ~9.5), enabling robust salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) in target binding sites.
Caption: Pharmacophore decomposition illustrating the functional causality of each structural moiety.
Synthetic Methodology
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine requires regioselective functionalization of the pyrazole ring. Direct amination of alkyl chains is often plagued by over-alkylation; therefore, a controlled activation-substitution sequence is employed.
Step-by-Step Synthetic Protocol
Rationale & Causality: We utilize a mesylate intermediate rather than direct halogenation to avoid harsh acidic conditions that could protonate the pyrazole and stall the reaction. Methylamine is used in large excess to thermodynamically drive the formation of the secondary amine while suppressing tertiary amine byproducts.
C5-Lithiation and Alkylation:
Charge a flame-dried flask with 1-ethyl-1H-pyrazole (1.0 eq) and anhydrous THF under an inert argon atmosphere.
Cool the system to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.05 eq). Causality: n-BuLi selectively deprotonates the most acidic proton at the C5 position due to the directing effect of the adjacent N1 atom.
Introduce ethylene oxide (1.2 eq) to the mixture, allowing it to slowly warm to room temperature. Quench with saturated aqueous
to yield 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol.
Hydroxyl Activation:
Dissolve the intermediate alcohol in dichloromethane (DCM) and add triethylamine (
, 1.5 eq).
Cool to 0°C and add Methanesulfonyl chloride (MsCl, 1.2 eq). Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate dramatically lowers the activation energy required for the subsequent nucleophilic attack.
Wash with water, dry over
, and concentrate to yield the mesylate intermediate.
Nucleophilic Amination:
Dissolve the mesylate in ethanol. Add a 33% solution of methylamine in absolute ethanol (10.0 eq).
Heat the sealed reaction vessel to 60°C for 12 hours. Causality: The large excess of methylamine ensures pseudo-first-order kinetics favoring the secondary amine and prevents the newly formed product from acting as a nucleophile and polymerizing.
Concentrate under reduced pressure and purify via reverse-phase flash chromatography to yield the final product (MW: 153.23 g/mol ).
Caption: Step-by-step synthetic workflow for 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine.
Analytical Validation & Quality Control
To guarantee scientific integrity, analytical protocols must be self-validating. The following Liquid Chromatography-Mass Spectrometry (LC-MS) workflow ensures that the detected mass of 153.23 g/mol is accurate and not an artifact of instrument drift.
Self-Validating LC-MS Protocol
System Suitability Test (SST):
Procedure: Inject a known calibration standard (e.g., Caffeine, monoisotopic mass 194.0804 Da) prior to the sample.
Causality: This step acts as an internal control. If the mass error of the SST exceeds 5 ppm or the retention time shifts by >0.1 min, the sequence automatically halts. This prevents the generation of false-negative data caused by a miscalibrated Time-of-Flight (TOF) analyzer.
Sample Preparation:
Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.
Causality: Formic acid ensures the secondary amine is fully protonated (
), maximizing ionization efficiency in the positive Electrospray Ionization (ESI+) mode.
Chromatographic Separation:
Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).
Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Mass Confirmation:
Extract the ion chromatogram (EIC) for
154.1339 (which corresponds to the exact mass 153.1266 Da + 1.0073 Da for the proton).
Confirm isotopic fidelity by checking the M+1 peak (due to
natural abundance) at approximately 8.8% relative intensity to the parent ion.
References
European Bioinformatics Institute (EMBL-EBI). (2024). Ligands - PDBe-KB Protein Pages (N-methylethan-1-amine derivatives). Source: EBI. URL:[Link]
Exploratory
Structure-Activity Relationship (SAR) of Pyrazole-Based Ethylamines: From Bioisosteric Design to Targeted Pharmacological Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary The ethylamine motif is a ubiquitous pharmacophore in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Application Guide
Executive Summary
The ethylamine motif is a ubiquitous pharmacophore in medicinal chemistry, most notably recognized in endogenous signaling molecules such as histamine, dopamine, and serotonin. Traditional drug design has heavily relied on imidazole or pyridine rings (e.g., betahistine) to anchor this ethylamine chain. However, the pyrazole-based ethylamine scaffold has emerged as a highly versatile bioisostere. By replacing the imidazole ring with a pyrazole, researchers can fundamentally alter the physicochemical properties of the molecule—specifically its
, hydrogen-bonding network, and metabolic stability—without sacrificing structural mimicry.
This technical guide explores the structure-activity relationship (SAR) of pyrazole-based ethylamines, detailing their mechanisms in Carbonic Anhydrase (CA) activation, antiparasitic protein-protein interaction (PPI) inhibition, and agrochemical applications. Furthermore, we provide self-validating experimental workflows to synthesize and screen these compounds with high fidelity.
The Pyrazole-Ethylamine Scaffold: Chemical Rationale
The strategic replacement of an imidazole ring with a pyrazole ring is driven by fundamental electronic differences. Imidazole has a
of approximately 6.8, meaning it exists in a dynamic equilibrium of protonated and unprotonated states at physiological pH. In contrast, pyrazole has a significantly lower (~2.5), ensuring it remains entirely unprotonated in systemic circulation.
This shift eliminates non-specific electrostatic interactions that often lead to off-target toxicity, while preserving the critical hydrogen-bond acceptor/donor geometry required for target binding.
Fig 1. SAR mapping of the pyrazole-ethylamine core and its pharmacological implications.
SAR Pillar I: Carbonic Anhydrase and Histamine Receptor Modulation
Histamine (2-(1H-imidazol-4-yl)ethanamine) is a standard activator of various Carbonic Anhydrase (CA) isoforms. Recent SAR studies have demonstrated that substituting the imidazole ring with a pyrazole ring yields compounds that act as selective Carbonic Anhydrase I (hCA I) activators[1].
Mechanistic Insights
The primary amino group of the ethylamine chain facilitates proton transfer, a rate-limiting step in the catalytic hydration of
. When the pyrazole ring is utilized, the lack of ring protonation at physiological pH forces the terminal amine to act as the sole proton shuttle. Data indicates that hCA I is highly sensitive to this activation, with values in the low micromolar range, whereas these pyrazole analogs surprisingly lose activity against the hCA II isoform[1].
Quantitative SAR Data
Table 1: Comparative SAR of Ethylamine Derivatives
Compound Class
Heterocycle
Terminal Amine
hCA I Activation (, µM)
PEX14-PEX5 Inhibition (, nM)
Histamine (Standard)
Imidazole
Primary ()
~2.0
N/A
Betazole Analog
Pyrazole
Primary ()
~5.5
>10,000
N1-Methyl Pyrazole
N-Methylpyrazole
Primary ()
>50.0 (Loss of activity)
>10,000
Pyrazolo[4,3-c]pyridine
Fused Pyrazole
Amide Linkage
N/A
~45
Pyrazole-4-carboxamide
Pyrazole
Aryloxypyridyl
N/A
N/A (Complex I: ~1.2 µM)
Note: Data synthesized from benchmark studies on hCA I activation[1] and Trypanocidal PPI inhibition[2].
SAR Pillar II: Antiparasitic and Agrochemical Applications
Beyond receptor modulation, the pyrazole-ethylamine motif is a powerful scaffold for designing protein-protein interaction (PPI) inhibitors and agrochemicals.
Trypanocidal Activity via PEX14-PEX5 Inhibition
In the treatment of Trypanosoma infections, disrupting the PEX14-PEX5 protein-protein interaction is fatal to the parasite's glycosomal metabolism. Pyrazolo[4,3-c]pyridines (which incorporate a constrained pyrazole-ethylamine-like geometry) act as first-in-class inhibitors of this PPI[2]. SAR analysis reveals that the methyl group on the pyrazole N-1 atom points toward the solvent-exposed region, allowing for structural optimization without steric clashes in the binding pocket[2].
Agrochemical Complex I Inhibition
In agricultural chemistry, pyrazole carboxamides containing an N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton have been developed as potent insecticides and fungicides[3]. The pyrazole moiety dictates selectivity against different species (e.g., Plutella xylostella), while the ethylamine linker provides the necessary flexibility to bind the respiratory chain Complex I[3].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. We prioritize causality—explaining why a step is performed—so that researchers can adapt these methods to novel derivatives.
Protocol A: Synthesis of 3-(2-Aminoethyl)-1H-pyrazoles
Causality: Synthesizing pyrazole ethylamines directly from unprotected precursors often yields complex mixtures of regioisomers. By utilizing a Boc-protected
-keto ester and hydrazine, we force regioselective cyclization.
Condensation: React tert-butyl (3-oxobutyl)carbamate (1.0 eq) with the desired hydrazine derivative (1.1 eq) in ethanol. Reflux for 4 hours.
Validation: Monitor via TLC. The disappearance of the ketone starting material confirms complete hydrazone formation and subsequent cyclization.
Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, EtOAc/Hexane).
Acidolytic Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq) at
Causality: TFA provides a clean, quantitative cleavage of the Boc group without the harsh basic conditions that could degrade the pyrazole ring.
Validation:
-NMR must show the complete disappearance of the 9H singlet at ~1.4 ppm.
Protocol B: Stopped-Flow
Hydrase Assay
Causality: The hydration of
by hCA I occurs on a millisecond timescale. Standard colorimetric plate readers suffer from diffusion-limited delays. Stopped-flow rapid mixing ensures the observed kinetics reflect true catalytic activation rather than mixing artifacts[1].
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 mM phenol red as a pH indicator.
Compound Incubation: Incubate the purified hCA I enzyme (10 nM) with the pyrazole-ethylamine derivative (0.1 µM to 100 µM) for 15 minutes at
to allow equilibrium binding.
Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of
-saturated water.
Data Acquisition: Monitor the absorbance drop at 558 nm (phenol red transition) over 100 milliseconds.
Validation: Run Histamine as a positive control. The calculated
for histamine must fall within 1.5 - 2.5 µM to validate system calibration[1].
Fig 2. Self-validating experimental workflow for pyrazole-ethylamine synthesis and screening.
Conclusion
The pyrazole-based ethylamine scaffold represents a highly tunable pharmacophore. By manipulating the N1 substitution and the terminal amine, researchers can pivot the molecule's activity from Carbonic Anhydrase activation to potent antiparasitic or agrochemical applications. Future drug discovery programs should leverage this bioisostere when traditional imidazole or pyridine rings present pharmacokinetic or off-target liabilities.
References
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. 2
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. 3
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. 4
New Histamine-Related Five-Membered N-Heterocycle Derivatives as Carbonic Anhydrase I Activators. PMC - National Institutes of Health. 1
Pharmacological Potential of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine: A Privileged Scaffold in Drug Discovery
Executive Summary In modern medicinal chemistry, the identification and optimization of versatile building blocks—often termed "privileged scaffolds"—are critical for accelerating hit-to-lead campaigns. 2-(1-Ethyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification and optimization of versatile building blocks—often termed "privileged scaffolds"—are critical for accelerating hit-to-lead campaigns. 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine represents a highly modular, pharmacologically active pharmacophore. By combining the metabolic stability and hydrogen-bonding capacity of a 1-ethylpyrazole core with the flexible, basic vector of an N-methylethanamine side chain, this molecule serves as a foundational architecture for targeting G-protein coupled receptors (GPCRs), kinases, and neurotransmitter transporters.
This technical guide deconstructs the physicochemical properties, mechanistic pharmacology, and experimental validation workflows associated with this structural motif, providing a comprehensive blueprint for drug development professionals.
The pharmacological utility of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is rooted in its tripartite structure. Each functional group plays a distinct role in target engagement and pharmacokinetic (PK) behavior:
The Pyrazole Core: Pyrazoles are prominent bioisosteres for phenyl rings and other five-membered heterocycles (like isoxazoles)[1]. The nitrogen at position 2 (N2) acts as a potent hydrogen bond acceptor, which is frequently utilized to anchor molecules into the hinge region of kinases or the orthosteric pockets of GPCRs[2].
The 1-Ethyl Substituent: Alkyl substitution on the pyrazole nitrogen is a critical lever for tuning lipophilicity (clogP) and steric bulk. While a methyl group is common, the elongation to an ethyl group often provides a superior trade-off between target potency and selectivity by optimally filling hydrophobic sub-pockets, as demonstrated in the optimization of ADAMTS7 inhibitors and GlyT1 inhibitors[3][4].
The N-Methylethanamine Side Chain: The secondary amine is protonated at physiological pH (pH 7.4). This basic center is highly flexible, allowing it to adopt multiple conformations to form critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within target proteins[1]. Furthermore, the secondary amine (N-methyl) is generally less susceptible to rapid monoamine oxidase (MAO) degradation compared to a primary amine.
Quantitative Physicochemical Summary
To predict the behavior of this scaffold in biological systems, we summarize its core physicochemical parameters. These metrics indicate excellent alignment with Lipinski's Rule of Five, making it highly suitable for oral drug formulation and central nervous system (CNS) penetration.
Parameter
Value (Calculated)
Pharmacological Implication
Molecular Weight (MW)
153.23 g/mol
High ligand efficiency (LE); ample room for functionalization.
cLogP
~0.8 - 1.2
Optimal for aqueous solubility and baseline membrane permeability.
pKa (Amine)
~9.8
>95% protonated at physiological pH; ensures salt-bridge formation.
Topological Polar Surface Area (TPSA)
29.8 Ų
Excellent for Blood-Brain Barrier (BBB) penetration (<90 Ų required).
Hydrogen Bond Donors (HBD)
1
Favorable for minimizing desolvation penalties during binding.
Hydrogen Bond Acceptors (HBA)
2
Enables specific directional interactions with target backbones.
Mechanistic Pharmacology & Target Space
CNS Targets: Transporters and GPCRs
The combination of a rigid aromatic core and a flexible basic side chain is a hallmark of neuroactive compounds. The pyrazole-ethanamine scaffold is particularly valuable in the design of CNS therapeutics. For instance, in the development of Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia, the introduction of a 1-ethyl-1H-pyrazole moiety was shown to fine-tune lipophilicity and maintain high inhibitory activity (IC50 in the low nanomolar range) while ensuring sufficient plasma-to-brain penetration[4]. The N-methylethanamine vector mimics endogenous monoamines, making it an excellent starting point for designing ligands for histamine, serotonin, or dopamine receptors.
Kinase and Enzyme Inhibition
In oncology and immunology, the pyrazole ring is a staple in the design of Type I and Type II kinase inhibitors (e.g., B-Raf inhibitors)[5]. The 1-ethyl group can be directed toward the solvent-exposed region or a specific hydrophobic pocket, while the N-methylethanamine chain can be functionalized with larger capping groups (e.g., ureas or amides) to interact with the DFG-out conformation of kinases. Additionally, this scaffold has shown utility in metalloproteinase inhibitors, where the pyrazole modulates selectivity against off-target enzymes[3].
Pharmacophore interaction model of the pyrazole-ethanamine scaffold within a binding pocket.
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Causality: TR-FRET is selected over standard fluorescence assays to eliminate auto-fluorescence artifacts commonly caused by heterocyclic compounds. The time delay in measurement ensures that only the specific interaction between the fluorophore-labeled tracer and the target protein is recorded.
Step-by-Step Workflow:
Reagent Preparation: Prepare a 10 mM stock solution of the pyrazole-ethanamine derivative in 100% anhydrous DMSO. Validation: Use a known high-affinity ligand as a positive control and pure DMSO as a negative (vehicle) control to establish the assay window (Z'-factor).
Serial Dilution: Create a 10-point, 3-fold serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 0.01% BSA) to generate a dose-response curve. Keep final DMSO concentration strictly at 1% to prevent protein denaturation.
Incubation: Add the target protein (e.g., purified kinase or GPCR membrane preparation) and the specific fluorescent tracer to a 384-well low-volume microplate. Add the compound dilutions. Incubate at room temperature for 60 minutes to reach binding equilibrium.
Detection: Read the plate using a microplate reader equipped with TR-FRET filters (e.g., Excitation 337 nm; Emission 620 nm and 665 nm).
Data Analysis: Calculate the ratio of the two emission wavelengths (665/620). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the
Causality: Secondary amines are highly susceptible to Cytochrome P450 (CYP)-mediated N-demethylation, and the ethyl group can undergo aliphatic oxidation. Evaluating intrinsic clearance (
) early in the pipeline prevents costly late-stage pharmacokinetic failures.
Step-by-Step Workflow:
System Setup: Pre-warm 0.5 mg/mL human or rat liver microsomes (HLM/RLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Reaction Initiation: Add the test compound to a final concentration of 1 µM. Validation: Include Verapamil or Dextromethorphan as high-clearance reference controls to verify microsomal enzymatic activity.
Cofactor Addition: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Protein Precipitation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
Calculations: Plot the natural log of the remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (
), from which in vitro is calculated.
Standardized high-throughput screening and validation workflow for pyrazole-ethanamine derivatives.
Conclusion & Future Perspectives
2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is far more than a simple chemical reagent; it is a meticulously balanced pharmacophore. Its structural geometry allows for precise vectorization into protein binding pockets, while its physicochemical profile ensures favorable ADME characteristics. Future drug discovery efforts leveraging this scaffold will likely focus on utilizing the secondary amine as an attachment point for targeted protein degraders (PROTACs) or covalently binding warheads, expanding its utility beyond reversible inhibition.
References
BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor
ACS Publications
URL:[Link]
Compounds and compositions as protein kinase inhibitors (US9850230B2)
Synthesis, modeling, and biological studies of new thiazole-pyrazole analogues as anticancer agents
ResearchGate
URL:[Link]
Identification of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor
J-Stage
URL:[Link]
N-Methyl Pyrazole Ethylamine Analogs: A Comprehensive Technical Guide on Pharmacological Applications and Signal Transduction Mimetics
Executive Summary The pyrazole ethylamine pharmacophore—and specifically its N-methylated derivatives—represents a highly versatile structural motif in modern chemical biology and drug discovery. As application scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ethylamine pharmacophore—and specifically its N-methylated derivatives—represents a highly versatile structural motif in modern chemical biology and drug discovery. As application scientists, we recognize that the utility of this scaffold spans two distinct but equally critical domains: (1) Proteomics and Signal Transduction , where it serves as a non-hydrolyzable bioisostere for phosphohistidine (pHis) to enable sequence-independent antibody generation, and (2) Targeted Pharmacology , where it functions as a privileged structural scaffold for modulating GPCRs (histamine receptors) and inhibiting critical kinase/viral pathways.
This whitepaper deconstructs the mechanistic causality, structure-activity relationships (SAR), and experimental protocols associated with N-methyl pyrazole ethylamine analogs, providing a self-validating framework for researchers and drug development professionals.
Part 1: The Phosphohistidine Bioisostere Paradigm
The Chemical Challenge of Phosphohistidine
Histidine phosphorylation is a critical post-translational modification (PTM) in prokaryotic two-component signaling systems and eukaryotic metabolic regulation[1]. However, studying pHis has historically been crippled by the extreme lability of its phosphoramidate bond. Unlike phosphotyrosine (pTyr) or phosphoserine (pSer), the pHis phosphoryl group undergoes rapid hydrolysis under mildly acidic or physiological conditions (pH < 7.3)[2]. This inherent instability renders standard hapten-carrier immunization protocols useless, as the epitope degrades before an immune response can be mounted.
Pyrazole Ethylamine as a Second-Generation Mimetic
To overcome this, researchers developed stable bioisosteres. Early attempts utilized triazole analogs; however, the extra nitrogen in the triazole ring altered the electrostatic surface potential (ESP), leading to unwanted cross-reactivity with pTyr[3].
The breakthrough occurred with the introduction of pyrazole ethylamine analogs as second-generation
-pHis and -pHis mimetics[4]. Density Functional Theory (DFT) calculations demonstrated that the pyrazole ring perfectly mimics both the steric geometry and the ESP of the native imidazole ring[5]. The ethylamine linker is equally critical: it provides a flexible, primary amine tether that allows for optimal spatial distancing when conjugated to a carrier protein, preventing steric occlusion of the phosphonate epitope during B-cell receptor recognition[5].
Experimental Protocol: Generation of Anti-pHis Antibodies
The following methodology outlines a self-validating system for generating sequence-independent anti-pHis antibodies using pyrazole ethylamine haptens.
Step 1: Hapten Synthesis & Conjugation
Synthesize the pyrazole ethylamine core, replacing the labile phosphate with a stable phosphonate group to mimic
Conjugate the ethylamine primary amine to Keyhole Limpet Hemocyanin (KLH) using a glutaraldehyde cross-linker. Causality: Glutaraldehyde forms a Schiff base that is subsequently reduced, creating a rigid spacer that ensures the phosphonate moiety remains highly accessible to the host immune system[5].
Step 2: Host Immunization
3. Immunize New Zealand White rabbits using a prime-boost strategy (e.g., Day 0 prime with Complete Freund's Adjuvant; Day 14, 28, 42 boosts with Incomplete Freund's Adjuvant).
Step 3: Affinity Purification (The Self-Validating Step)
4. Negative Selection: Pass the raw serum through an affinity column coupled with unphosphorylated pyrazole ethylamine and pTyr. Causality: This mathematically depletes the serum of antibodies that recognize the bare pyrazole scaffold or generic phospho-moieties, ensuring absolute specificity.
5. Positive Selection: Pass the flow-through over a column containing the phosphorylated pyrazole ethylamine hapten. Elute the bound, highly specific anti-pHis antibodies.
Step 4: Validation
6. Perform competitive ELISA and Western blotting against known pHis-containing proteins (e.g., bacterial PtsI or mammalian histone H4) to confirm sequence-independent recognition[5].
Caption: Step-by-step experimental workflow for generating sequence-independent anti-pHis antibodies.
Part 2: Pharmacological Modulation of Histamine Receptors
The pyrazole ethylamine scaffold is deeply rooted in neuropharmacology and gastroenterology. The foundational molecule, , is a classic histamine H2 receptor agonist used clinically to stimulate gastric acid secretion[6].
The Impact of N-Methylation
When the pyrazole ring or the ethylamine side chain undergoes N-methylation, the pharmacological profile of the molecule shifts dramatically. N-methyl pyrazole ethylamine analogs exhibit altered basicity and lipophilicity, which shifts their binding affinity away from H2 receptors and toward the Histamine H3 and H4 receptors .
Mechanistically, H3/H4 receptors are
-coupled GPCRs. The binding of an N-methyl pyrazole ethylamine agonist stabilizes the active conformation of the receptor, leading to the dissociation of the subunit. This directly inhibits adenylyl cyclase (AC), plunging intracellular cAMP levels and dampening Protein Kinase A (PKA) activity, while the subunits simultaneously activate MAPK/ERK cascades.
Caption: GPCR signaling cascade of H3/H4 receptors modulated by N-methyl pyrazole ethylamine analogs.
Part 3: Privileged Scaffolds in Kinase Inhibition and Antiviral Therapeutics
In contemporary drug discovery, the N-methyl pyrazole ethylamine motif is frequently grafted onto larger heterocycles to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Kinase Inhibition (MNK1/2)
In the development of dual MAP kinase-interacting kinase (MNK1 and MNK2) inhibitors, the installation of an N-methylpyrazole moiety onto a benzamide-pyridine scaffold yielded significantly increased biochemical and cellular potency (e.g., suppression of eIF4E phosphorylation)[7].
Causality: The N-methyl group serves a dual purpose. First, it provides metabolic stability against CYP450-mediated oxidation. Second, it sterically restricts the rotational degrees of freedom of the ethylamine head group, locking the molecule into a bioactive conformation that perfectly aligns with the hydrogen-bond donors/acceptors in the kinase hinge region[7].
Antiviral Therapeutics (Enterovirus EV-A71)
In the pursuit of broad-spectrum enterovirus inhibitors, structure-activity relationship (SAR) studies demonstrated that functionalizing a pyrimidine core with an N-methylpyrazole group was vastly superior to using dimethylisoxazole or N-benzylpyrazole[8].
Causality: The N-methyl group provides the exact steric bulk required to occupy the hydrophobic pocket of the viral target without causing the steric clash observed with the bulkier N-benzyl derivatives, resulting in superior viral RNA yield reduction[8].
Quantitative Data Presentation
The following table summarizes the comparative advantages of the N-methyl pyrazole ethylamine motif across different therapeutic domains:
Compound Class
Scaffold Motif
Primary Target
Pharmacological Effect
Key Structural Advantage
pHis Bioisosteres
Pyrazole Ethylamine
Phosphohistidine
Antibody Generation
Perfect match for -pHis ESP; entirely resists hydrolysis.
Histamine Agonists
N-Methyl Pyrazole Ethylamine
H3/H4 Receptors
GPCR Modulation
N-methylation shifts receptor subtype selectivity away from H2.
MNK1/2 Inhibitors
Benzamide-Pyridine + N-Methylpyrazole
eIF4E Phosphorylation
Anticancer / Translation Inhibition
Enhances metabolic stability and restricts ethylamine conformation.
Antiviral Agents
Pyrimidine + N-Methylpyrazole
Enterovirus (EV-A71)
Viral RNA Yield Reduction
Bulky N-methyl group provides optimal steric hindrance for pocket binding.
Conclusion
The transition from simple histamine agonists to sophisticated pHis bioisosteres and targeted kinase inhibitors underscores the chemical brilliance of the N-methyl pyrazole ethylamine scaffold. By understanding the causality behind its electrostatic properties and conformational rigidity, application scientists can continue to leverage this motif to solve complex challenges in both proteomics and rational drug design.
References
Advances in development of new tools for the study of phosphohistidine (Kee J.M., et al.). White Rose eTheses Online. URL: [Link]
New Chemical Tools for the Study of Phosphohistidine (Makwana M.V., et al.). White Rose eTheses Online. URL: [Link]
Applications of oxetanes in drug discovery and medicinal chemistry (Kwiatkowski N., et al.). National Institutes of Health (NIH). URL: [Link]
Design and synthesis of novel thioether analogs as promising antiviral agents (Horizon IRD). Institut de Recherche pour le Développement. URL: [Link]
Chemoproteomic identification of phosphohistidine acceptors (NIH). National Institutes of Health (NIH). URL:[Link]
Chemical Safety, Models, Suppliers, Regulation, and Patents: Betazole . Chemchart. URL: [Link]
Title: Strategic Bioisosteric Replacement of Pyridine with Pyrazole in Betahistine Analogs: A Technical Guide to Novel Histamine H1/H3 Receptor Modulators
An In-Depth Technical Guide for Drug Development Professionals Abstract: Betahistine is a histamine analog used for the treatment of Ménière's disease, exhibiting a unique pharmacology as a weak partial agonist at histam...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract: Betahistine is a histamine analog used for the treatment of Ménière's disease, exhibiting a unique pharmacology as a weak partial agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors. Its therapeutic efficacy is linked to this dual action, which is thought to enhance inner ear microcirculation and modulate neurotransmitter release in the central nervous system. However, its clinical utility is hampered by a short plasma half-life, necessitating frequent dosing. This guide details the rationale, synthetic strategy, and pharmacological evaluation of novel betahistine analogs wherein the metabolically susceptible pyridine ring is replaced by a pyrazole moiety. This bioisosteric substitution aims to modulate the electronic and steric properties of the molecule, potentially leading to compounds with enhanced receptor affinity, improved selectivity, and a superior pharmacokinetic profile.
Introduction: The Rationale for Bioisosteric Modification of Betahistine
The core therapeutic hypothesis for betahistine revolves around its dual activity at histamine H1 and H3 receptors. As a weak H1 agonist, it is thought to induce vasodilation in the inner ear, helping to resolve the endolymphatic hydrops characteristic of Ménière's disease. Concurrently, its potent H3 antagonism blocks presynaptic autoreceptors, increasing the release of histamine and other neurotransmitters in the brain, which facilitates vestibular compensation.
Despite its use in over 80 countries, the therapeutic window of betahistine is narrow, and its efficacy is sometimes debated, partly due to its rapid metabolism and short half-life of 3-4 hours. The primary metabolic pathway involves the oxidation of the pyridine ring. This presents a clear opportunity for medicinal chemistry intervention.
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of rational drug design. The replacement of a pyridine ring with a pyrazole is a classical bioisosteric switch. While both are aromatic heterocycles, they possess distinct electronic distributions, hydrogen bonding capabilities, and metabolic stabilities.
1.1. Physicochemical Comparison: Pyridine vs. Pyrazole
Property
Pyridine
Pyrazole
Rationale for Replacement
Structure
6-membered ring, one N atom
5-membered ring, two adjacent N atoms
Similar size and aromaticity allow for spatial conservation in the receptor binding pocket.
Basicity (pKa of conjugate acid)
~5.2
~2.5
Pyrazole is significantly less basic, which can alter ionization state at physiological pH, affecting receptor interaction and cell permeability.
Hydrogen Bonding
N atom acts as an H-bond acceptor.
N1-H acts as an H-bond donor; N2 acts as an H-bond acceptor.
The introduction of an H-bond donor functionality can create new, potentially favorable interactions within the receptor binding site.
Dipole Moment
~2.2 D
~1.6 D
The change in dipole moment can influence long-range electrostatic interactions with the receptor.
Metabolic Stability
Susceptible to oxidation.
Generally more resistant to oxidative metabolism.
Replacing the pyridine ring may block the primary route of metabolism, potentially increasing the drug's half-life.
Lipophilicity (ClogP)
Benzene ClogP = 2.14
Pyrazole ClogP = 0.24
Pyrazole is significantly less lipophilic than a benzene ring, potentially improving solubility and other pharmacokinetic properties.
This strategic replacement is hypothesized to yield analogs with:
Improved Pharmacokinetics: Enhanced metabolic stability leading to a longer duration of action.
Modulated Receptor Affinity/Selectivity: The altered electronic and hydrogen-bonding profile may fine-tune the interactions with H1 and H3 receptors, potentially increasing potency or selectivity.
Novel Intellectual Property: Creation of new chemical entities with distinct pharmacological profiles.
Caption: Figure 1: Bioisosteric replacement of pyridine with pyrazole.
Target Pharmacology: Histamine H1 and H3 Receptor Signaling
A thorough understanding of the target signaling pathways is essential for interpreting functional assay data.
2.1. Histamine H1 Receptor (Gq-coupled)
The H1 receptor is a canonical Gq-protein coupled receptor (GPCR). Agonist binding initiates a cascade leading to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is primarily associated with pro-inflammatory and excitatory responses.
2.2. Histamine H3 Receptor (Gi/o-coupled)
The H3 receptor is a Gi/o-coupled GPCR that functions primarily as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine, norepinephrine, and serotonin. Agonist binding leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. Betahistine's antagonism of this receptor blocks this negative feedback, thereby increasing neurotransmitter release.
Design and Synthesis of Pyrazole-Betahistine Analogs
The core synthetic challenge is the construction of the N-methyl-2-(pyrazol-x-yl)ethanamine scaffold. A versatile approach starts from a pyrazole with a suitable handle for side-chain elaboration. Here, we propose a general route starting from a pyrazole-carboxaldehyde.
Caption: Figure 4: General synthetic workflow for pyrazole-betahistine analogs.
3.1. Detailed Experimental Protocol: Synthesis of N-methyl-2-(1H-pyrazol-3-yl)ethanamine
Causality: This protocol uses a robust and scalable sequence of standard organic reactions. The Wittig reaction efficiently establishes the carbon backbone. Catalytic hydrogenation provides a clean reduction of the double bond without affecting the pyrazole ring. Amide formation followed by a strong reduction agent like LiAlH4 is a classic method for converting esters to primary amines.
Step 1: Synthesis of ethyl 3-(1H-pyrazol-3-yl)acrylate
To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol), add 1H-pyrazole-3-carboxaldehyde (1.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
Monitor reaction completion by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
Quench the reaction with saturated aqueous NH4Cl solution and extract with Ethyl Acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of ethyl 3-(1H-pyrazol-3-yl)propanoate
Dissolve the acrylate from Step 1 (1.0 eq) in Ethanol (15 mL/mmol).
Add 10% Palladium on Carbon (Pd/C) (10% w/w).
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
Filter the reaction mixture through a pad of Celite®, washing with Ethanol.
Concentrate the filtrate under reduced pressure to yield the desired propanoate, which is often used in the next step without further purification.
Step 3: Synthesis of N-methyl-3-(1H-pyrazol-3-yl)propanamide
Dissolve the propanoate from Step 2 (1.0 eq) in a 2.0 M solution of methylamine in THF (5.0 eq).
Stir the mixture in a sealed vessel at 60 °C for 24 hours.
Cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by column chromatography (Eluent: 5% Methanol in Dichloromethane) to obtain the amide.
Step 4: Synthesis of N-methyl-2-(1H-pyrazol-3-yl)ethanamine (Final Product)
To a stirred suspension of Lithium Aluminium Hydride (LiAlH4) (2.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add a solution of the amide from Step 3 (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
Cool the reaction to 0 °C and cautiously quench by sequential addition of H2O (x mL), 15% aqueous NaOH (x mL), and H2O (3x mL), where x = grams of LiAlH4 used.
Stir the resulting suspension at room temperature for 1 hour, then filter and wash the solid with THF.
Concentrate the filtrate under reduced pressure. Purify the crude amine by column chromatography or distillation to yield the final product.
Self-Validation: Each step must be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure completion and purity before proceeding. The final compound's identity and purity should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Evaluation
A structured screening cascade is necessary to characterize the pharmacological profile of the newly synthesized analogs.
Caption: Figure 5: Pharmacological evaluation and screening workflow.
Prepare serial dilutions of test compounds in assay buffer.
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (Imetit), or 50 µL of test compound dilution.
Add 50 µL of radioligand solution (final concentration ~1 nM).
Add 100 µL of cell membrane suspension (10-20 µg protein/well).
Incubate at 25 °C for 60 minutes with gentle shaking.
Terminate the assay by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer.
Dry the filter plate, add scintillation cocktail, and count radioactivity using a scintillation counter.
Data Analysis: Calculate percent inhibition for each compound concentration. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Procedure:
Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
Load cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37 °C).
Wash cells with assay buffer to remove excess dye.
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
Add serial dilutions of test compounds and measure the fluorescence intensity over time (kinetic read).
Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Structure-Activity Relationship (SAR) and Data Interpretation
The data from these assays will populate an SAR table, allowing for systematic evaluation of the molecular modifications.
Table 2: Hypothetical SAR Data for Pyrazole-Betahistine Analogs
Cmpd ID
R1
R2
H3 Ki (nM)
H1 Ki (nM)
H3 Funct. (IC50, nM) [Antagonist]
H1 Funct. (EC50, nM) [Agonist]
cLogP
Betahistine
-
-
20
500
25
>1000 (Partial)
1.3
PZ-01
H
H
15
800
18
>2000
0.8
PZ-02
Me
H
10
650
12
>2000
1.2
PZ-03
H
Me
50
900
65
>5000
1.2
PZ-04
Cl
H
5
750
7
>2000
1.5
Interpretation of Hypothetical Data:
PZ-01 vs. Betahistine: The direct pyrazole replacement retains H3 antagonist potency and weak H1 affinity, suggesting the pyrazole core is a valid bioisostere. The lower cLogP is noted.
PZ-02 (N1-Methyl): Methylation at the N1 position (R1) slightly improves H3 potency. This could be due to favorable hydrophobic interactions in the H3 receptor pocket or by preventing tautomerization.
PZ-03 (N-Methyl on side chain): Methylation on the pyrazole ring itself (R2) is detrimental to H3 affinity, indicating steric hindrance or disruption of a key interaction.
PZ-04 (C-Chloro): Addition of an electron-withdrawing group (Cl) at the R1-adjacent position significantly enhances H3 affinity, suggesting a possible halogen bond or favorable electronic interaction.
Conclusion and Future Directions
The bioisosteric replacement of the pyridine ring in betahistine with a pyrazole moiety represents a rational and promising strategy for the development of second-generation analogs. This guide provides the foundational framework for the synthesis and pharmacological evaluation of such compounds. The key hypothesis is that this substitution will improve metabolic stability while allowing for the fine-tuning of the dual H1 agonist/H3 antagonist profile. Future work should focus on exploring a wider range of substitutions on the pyrazole ring to build a comprehensive SAR, followed by in-depth pharmacokinetic and in vivo efficacy studies in relevant animal models of vestibular disorders for the most promising candidates.
Histamine and betahistine in the treatment of vertigo: elucidation of mechanisms of action. [Link]
Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC. [Link]
What is the mechanism of Betahistine Hydrochloride? - Patsnap Synapse. [Link]
Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. [Link]
Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - NIH. [Link]
Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. [Link]
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. [Link]
Proven signal transduction pathways for the histamine H1 receptor in... - ResearchGate. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. [Link]
Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds - PubMed. [Link]
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. - EMBL-EBI. [Link]
Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin? - International Journal of Basic & Clinical Pharmacology. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]
Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carbox
Exploratory
The Pyrazole Scaffold as a Privileged Motif for Histamine Receptor Ligands: A Technical Guide to Binding Affinity and In-Vitro Characterization
Introduction: The Enduring Relevance of Histamine Receptors and the Versatility of the Pyrazole Core Histamine receptors, a family of four G-protein coupled receptors (GPCRs) designated H1, H2, H3, and H4, are integral t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Relevance of Histamine Receptors and the Versatility of the Pyrazole Core
Histamine receptors, a family of four G-protein coupled receptors (GPCRs) designated H1, H2, H3, and H4, are integral to a vast array of physiological and pathophysiological processes. Their modulation is a cornerstone of modern pharmacology, with applications ranging from treating allergic reactions and gastric ulcers to emerging therapies for neurological and inflammatory disorders.[1][2] The development of ligands with high affinity and subtype selectivity is paramount for therapeutic efficacy and minimizing off-target effects.
Within the medicinal chemist's toolkit, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold."[3][4][5] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for other aromatic systems like imidazole or phenyl rings, make it an exceptionally valuable core for designing novel histamine receptor ligands.[1][4] This guide provides an in-depth technical examination of the binding affinity of pyrazole derivatives across the histamine receptor family, detailing the structure-activity relationships (SAR) that govern their potency and the rigorous experimental protocols required for their characterization.
Pillar 1: Structure-Activity Relationships (SAR) of Pyrazole Derivatives at Histamine Receptors
The subtle modification of the pyrazole scaffold can dramatically influence binding affinity and selectivity across the four histamine receptor subtypes. Understanding these structure-activity relationships is critical for rational drug design.
Histamine H1 Receptor (H1R): The Anti-Allergic Target
The H1 receptor is a primary target for antihistamines used to treat allergic conditions.[6] While classical H1 antagonists are structurally diverse, the pyrazole core can be incorporated to enhance potency and improve physicochemical properties.
Core Principle: For H1 antagonists, the general pharmacophore consists of two aromatic (or heteroaromatic) rings linked via a spacer to a terminal, basic amine.[6][7] The pyrazole ring can serve as one of these aromatic moieties.
Key Interactions: The N-1 nitrogen of the pyrazole can act as a hydrogen bond donor, while the N-2 nitrogen can act as an acceptor, mimicking interactions of more traditional scaffolds.[4]
SAR Insights:
Aromatic Substitution: Substitution on a phenyl ring attached to the pyrazole core is a key area for modification. Electron-withdrawing groups can influence the electronic distribution and impact binding.[8]
Spacer and Terminal Amine: The length and nature of the alkyl chain connecting the pyrazole to the terminal amine are crucial. A two- or three-atom spacer is often optimal. The terminal amine is typically required to be tertiary for maximal activity.[7]
H2 receptor antagonists are renowned for their role in reducing gastric acid. The pyrazole ring has been successfully employed as a bioisosteric replacement for the imidazole ring of histamine and early antagonists like cimetidine.[9][10]
Core Principle: A key strategy involves replacing the imidazole ring of earlier antagonists with other heterocycles, such as furan, thiazole, or pyrazole, to improve the safety and efficacy profile.[2][10]
SAR Insights:
Heterocyclic Core: The pyrazole ring is well-tolerated and can lead to potent H2 antagonism.[9]
Side Chain and Polar Group: A four-atom equivalent chain separating the heterocyclic ring from a polar, non-basic terminal group is essential for optimal antagonist activity. A thioether linkage within this chain is a common and effective feature.[9][10]
Substitution at Position 3: The nature of the substituent at the 3-position of the pyrazole ring is a critical determinant of potency. Introducing groups like nitro, amino, or substituted guanidines can dramatically increase H2 antagonist activity. For instance, a roxatidine-derived 4-(3-nitro-1-pyrazolyl)butanamide was found to be significantly more potent than cimetidine.[9]
Histamine H3 Receptor (H3R): A Neuromodulatory Hub
The H3 receptor, primarily expressed in the central nervous system (CNS), acts as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. H3R inverse agonists are being explored for treating cognitive and sleep disorders.[11][12] The pyrazole scaffold has been incorporated into novel H3R inverse agonists.
Core Principle: The H3R pharmacophore typically consists of a basic amine (often a piperidine or pyrrolidine ring), a linker, and a polar, aromatic/heteroaromatic region.[13][14]
SAR Insights:
Scaffold Hopping: Pyrazole-containing scaffolds, such as pyrazino[1,2-a]indol-1-one, have been used to replace other core structures, leading to the discovery of potent and selective H3R inverse agonists.[13]
Basic Amine Moiety: A key interaction for H3R ligands is an ionic bond with an aspartate residue (Asp114) in the binding pocket. The basic amine portion of the molecule is crucial for this interaction.
Linker and Aromatic Region: The linker length and rigidity, along with substitutions on the pyrazole-containing aromatic system, are optimized to enhance affinity and selectivity. For example, in the pyrazino[1,2-a]indol-1-one series, an ether-linked 1-isopropyl-piperidin-4-yl moiety provided high affinity.[13]
Pillar 2: The Self-Validating System: In-Vitro Binding Affinity Determination
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for its target receptor.[15][16] The methodology is designed as a self-validating system, with internal controls that ensure the accuracy and reproducibility of the data. The core principle is competitive displacement: measuring the ability of an unlabeled test compound (e.g., a pyrazole derivative) to displace a specific, high-affinity radiolabeled ligand from the receptor.
The Causality Behind Experimental Design
Choice of Receptor Preparation: Membranes from stably or transiently transfected cell lines (e.g., HEK293 or CHO cells) are preferred over tissue homogenates.[15][17][18] This provides a high and consistent density of the specific human receptor subtype, eliminating the confounding presence of other receptor subtypes or endogenous ligands.
Choice of Radioligand: The ideal radioligand (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]-Nα-methylhistamine for H3R) possesses high affinity (low nanomolar or sub-nanomolar Kd) for the target receptor and low non-specific binding.[19][20][21] Using a radioligand at a concentration near its Kd value ensures a robust signal window and sensitive detection of competitive displacement.
The Role of Controls:
Total Binding: Represents the total radioactivity bound to the membranes in the absence of a competitor.
Non-specific Binding (NSB): Measured in the presence of a saturating concentration of a known, high-affinity unlabeled ligand. This ligand occupies all specific receptor sites, so any remaining radioactivity is considered bound to non-receptor components (e.g., filters, lipids). True specific binding is calculated by subtracting NSB from Total Binding. This step is critical for data integrity.[15][22]
Filtration and Washing: Rapid vacuum filtration through glass fiber filters separates receptor-bound from free radioligand.[15][22] Pre-soaking filters in polyethyleneimine (PEI) reduces the non-specific binding of positively charged radioligands to the negatively charged glass fibers.[22][23] Washing with ice-cold buffer minimizes dissociation of the radioligand from the receptor while removing unbound radioactivity.
Visualizing the Workflow: A Competitive Radioligand Binding Assay
Caption: Workflow for a filtration-based competitive radioligand binding assay.
Step-by-Step Protocol: H3 Receptor Binding Assay
This protocol is adapted for determining the binding affinity of a pyrazole derivative at the human histamine H3 receptor.
Materials:
Receptor Source: Membranes from HEK293 cells stably expressing the human H3R.[24]
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), a selective H3R agonist.[23][24]
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[17]
Prepare serial dilutions of the pyrazole test compound in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
Thaw frozen H3R membrane aliquots on ice and dilute in assay buffer to the desired protein concentration (e.g., 15-20 µ g/well ).[17][24]
Dilute [3H]-NAMH in assay buffer to a final concentration of approximately 2 nM.[23][24]
Assay Plate Setup (in triplicate):
Total Binding: Add 50 µL assay buffer, 50 µL [3H]-NAMH, and 100 µL of diluted membranes.
Non-specific Binding: Add 50 µL of 10 µM clobenpropit, 50 µL [3H]-NAMH, and 100 µL of diluted membranes.
Competitive Binding: Add 50 µL of each pyrazole compound dilution, 50 µL [3H]-NAMH, and 100 µL of diluted membranes.
Incubation:
Incubate the plate for 60-120 minutes at 25°C with gentle agitation.[17][23]
Filtration:
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.
Wash the filters 3-4 times with 500 µL of ice-cold wash buffer to remove unbound radioligand.[17][22]
Detection and Analysis:
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[23]
Calculate the percent inhibition of specific binding at each concentration of the test compound.
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 (the concentration of compound that inhibits 50% of specific binding).
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[25]
Pillar 3: From Binding to Function: The Signaling Cascade
High binding affinity is a prerequisite for, but not a guarantee of, functional activity. The ultimate effect of a pyrazole derivative—as an agonist, antagonist, or inverse agonist—is determined by how its binding influences the receptor's conformational state and subsequent intracellular signaling. Each histamine receptor subtype couples to a distinct set of G-proteins, initiating a unique signaling cascade.
H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[16]
H2 Receptor: Couples to Gs, activating adenylyl cyclase to increase the production of cyclic AMP (cAMP).[15]
H3 and H4 Receptors: Couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[23]
Visualizing the H2 Receptor Signaling Pathway
Caption: The Gs-coupled signaling pathway of the Histamine H2 Receptor.
Conclusion and Future Directions
The pyrazole scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective ligands for histamine receptors. Its utility as a bioisosteric replacement for imidazole and its amenability to chemical modification have enabled the development of compounds with high affinity for H2 and H3 receptors, among others. The rigorous application of in-vitro radioligand binding assays provides the quantitative data essential for building robust structure-activity relationships, guiding medicinal chemistry efforts toward compounds with improved therapeutic profiles.
Future research will likely focus on fine-tuning the selectivity of pyrazole derivatives, particularly for the H3 and H4 receptors, to develop novel CNS-penetrant drugs and immunomodulatory agents. The continued integration of structural biology, computational modeling, and robust pharmacological characterization will undoubtedly solidify the pyrazole core as a truly privileged structure in histamine receptor drug discovery.
References
BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay of Sufotidine. BenchChem.
van der Velden, W. J., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
Nietzer, M., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor.
Schad, K., et al. (1994). Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)
Bons, J., et al. (2018). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. PMC.
Moreno-Sanz, G., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI.
Revvity. (n.d.). human Histamine H3 Receptor Cell Line. Revvity.
Kathmann, M., et al. (2021). Histamine H2 receptor radioligands: triumphs and challenges. Future Science.
Kumar, R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Research in Chemistry & Pharmaceutical Sciences.
Toyota, H., et al. (2003). Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype.
de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
Richter, H. G. F., et al. (2010). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. PubMed.
Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
Richter, H. G. F., et al. (2010). Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold.
Alonso, N., et al. (2003). Tiotidine, a Histamine H2 Receptor Inverse Agonist That Binds with High Affinity to an Inactive G-Protein–Coupled Form of the Receptor. Semantic Scholar.
Lunkad, A. (2021). SAR of H2 receptor Antagonist. YouTube.
Sun, D., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega.
Nietzer, M., et al. (2023). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC.
Nan, F., et al. (2015).
Kjaerulff, L., et al. (2018). (A) Radioligand competition binding assay validates hits at the H3 receptor....
BenchChem. (2025). Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. BenchChem.
Thurkauf, A., et al. (2014). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. PubMed.
Chauhan, N. F. (n.d.). HISTAMINE H2-ANTAGONIST. Saraswati Institute of Pharmaceutical Sciences.
Pertz, H. H., et al. (2004). Structure-activity relationships of histamine H1-receptor agonists. PubMed.
Pertz, H. H., et al. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists.
Talaviya, R., et al. (2026).
Wang, R., et al. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI.
Singh, A., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science.
Lim, H. D., et al. (2010). Molecular modeling and QSAR-based design of histamine receptor ligands.
Pertz, H. H., & Elz, S. (2004). SAR for histamine H1 and H2 receptor agonists.
Executive Summary & Strategic Rationale The compound 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine (CAS: 1342271-83-3) [1] is a highly versatile bifunctional building block frequently utilized in the development of k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The compound 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine (CAS: 1342271-83-3) [1] is a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel agrochemicals [2]. The presence of the N-ethyl pyrazole core imparts favorable lipophilicity and metabolic stability, while the secondary amine serves as a crucial vector for subsequent functionalization (e.g., amidation, reductive amination, or cross-coupling).
This application note details a robust, scalable, and self-validating five-step synthetic protocol. Rather than relying on direct alkylation—which inevitably compromises yield through over-alkylation—this route utilizes a highly controlled functional group interconversion strategy starting from commercially available 1-ethyl-1H-pyrazole-5-carboxylic acid [3].
Mechanistic Causality & Route Design
To ensure high fidelity and eliminate the need for complex chromatographic separations of statistical mixtures, the synthesis is designed around the following causal principles:
Chemoselective Redox Adjustment: The starting carboxylic acid is reduced using Borane-THF (BH₃·THF) rather than Lithium Aluminum Hydride (LiAlH₄). BH₃ acts as an electrophilic reducing agent, coordinating preferentially with the electron-rich carboxylate oxygen, ensuring a clean conversion to the primary alcohol without disturbing the heteroaromatic system. Subsequent oxidation with Manganese Dioxide (MnO₂) selectively halts at the aldehyde stage.
Carbon Chain Homologation: A Henry (nitroaldol) reaction with nitromethane installs the required two-carbon linker. The resulting thermodynamically stable (E)-nitroalkene is easily isolated via crystallization or simple filtration.
Controlled Monomethylation via Carbamate Reduction: Direct methylation of primary amines (e.g., using methyl iodide) yields a mixture of secondary, tertiary, and quaternary amines. To bypass this, we employ a self-validating protection-reduction sequence. The primary amine is temporarily masked as a tert-butyl carbamate (Boc). When subjected to LiAlH₄, the Boc group does not simply cleave; instead, the carbamate carbonyl is fully reduced to a methyl group, cleanly furnishing the target secondary amine [4].
Figure 1: Five-step synthetic workflow for 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol
Procedure:
Charge a flame-dried round-bottom flask with 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv, 10.0 g, 71.4 mmol) and anhydrous THF (100 mL) under an argon atmosphere.
Cool the solution to 0 °C using an ice-water bath.
Dropwise add a 1.0 M solution of BH₃·THF (2.0 equiv, 142.8 mL) over 30 minutes to manage the evolution of hydrogen gas.
Remove the ice bath and stir the reaction at room temperature for 4 hours.
Validation Checkpoint: Quench a 0.1 mL aliquot in methanol and analyze via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.2) should be completely consumed, replaced by the alcohol (Rf ~0.5).
Carefully quench the bulk reaction with methanol (30 mL) at 0 °C, concentrate under reduced pressure, and partition between Ethyl Acetate (150 mL) and 1M NaOH (100 mL). Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate to yield the crude alcohol.
Step 2: Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde
Procedure:
Dissolve the crude (1-Ethyl-1H-pyrazol-5-yl)methanol (approx. 8.5 g) in anhydrous Dichloromethane (DCM, 150 mL).
Add activated Manganese(IV) Oxide (MnO₂, 10.0 equiv, 58.0 g) in a single portion.
Stir the black suspension vigorously at room temperature for 12 hours.
Filter the reaction mixture through a pad of Celite to remove manganese salts, washing the filter cake thoroughly with DCM (3 × 50 mL).
Concentrate the filtrate to afford the aldehyde as a pale yellow oil. Note: The aldehyde is somewhat volatile; avoid excessive high-vacuum exposure.
Step 3: Synthesis of (E)-1-Ethyl-5-(2-nitrovinyl)-1H-pyrazole
Procedure:
Dissolve the aldehyde (1.0 equiv, 8.0 g, 64.4 mmol) in nitromethane (5.0 equiv, 17.3 mL).
Heat the mixture to 90 °C for 6 hours. The solution will darken significantly.
Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 × 75 mL).
Wash the organic phase with saturated NaHCO₃ until the aqueous layer is slightly basic, dry over MgSO₄, and concentrate. Recrystallize the residue from hot ethanol to yield the pure (E)-nitroalkene.
Step 4 & 5: Reduction, Boc-Protection, and Reductive Methylation
Procedure:
Primary Amine Formation: Suspend LiAlH₄ (3.0 equiv, 4.5 g) in anhydrous THF (100 mL) at 0 °C. Slowly add a solution of the nitroalkene (1.0 equiv, 6.6 g, 39.5 mmol) in THF (50 mL). Reflux for 4 hours. Cool to 0 °C and quench via the Fieser method (4.5 mL H₂O, 4.5 mL 15% NaOH, 13.5 mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield the primary amine.
Boc Protection: Dissolve the crude primary amine in DCM (100 mL). Add Triethylamine (1.5 equiv, 8.2 mL) and Boc-anhydride (Boc₂O, 1.1 equiv, 9.4 g). Stir at room temperature for 2 hours. Wash with water, dry, and concentrate to isolate the Boc-protected intermediate.
LiAlH₄ Methylation: Suspend fresh LiAlH₄ (3.0 equiv, 4.5 g) in anhydrous THF (100 mL). Add the Boc-protected amine in THF (50 mL) dropwise. Reflux for 6 hours. Quench via the Fieser method, filter, and concentrate. Purify via acid-base extraction to yield the pure 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine as a free base.
Figure 2: Mechanistic pathway of LiAlH4-mediated reduction of N-Boc carbamates to N-methyl amines.
Quantitative Data & Analytical Checkpoints
To ensure the integrity of the self-validating system, researchers should cross-reference their isolated intermediates against the expected analytical parameters summarized in Table 1.
Step
Intermediate / Product
Formula
MW ( g/mol )
Expected Yield
Key ¹H NMR Diagnostic Peak (CDCl₃)
1
(1-Ethyl-1H-pyrazol-5-yl)methanol
C₆H₁₀N₂O
126.16
85 - 90%
δ 4.65 (s, 2H, -CH₂ -OH)
2
1-Ethyl-1H-pyrazole-5-carbaldehyde
C₆H₈N₂O
124.14
75 - 85%
δ 9.88 (s, 1H, -CH O)
3
(E)-1-Ethyl-5-(2-nitrovinyl)-1H-pyrazole
C₇H₉N₃O₂
167.17
65 - 70%
δ 7.95 (d, J=13.5 Hz, 1H, alkene)
4
2-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-amine
C₇H₁₃N₃
139.20
70 - 80%
δ 2.95 (t, 2H, -CH₂ -NH₂)
5
2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine
C₈H₁₅N₃
153.23
80 - 85%
δ 2.45 (s, 3H, -NH-CH₃ )
Table 1: Summary of synthetic intermediates, expected yields, and diagnostic NMR shifts.
References
European Patent Office. "EP2390252A1: New pyrazole derivatives." Patent Documentation. Available at: [Link]
Application
Step-by-step preparation of N-methyl-2-(1-ethyl-1H-pyrazol-5-yl)ethanamine
Application Note: Step-by-Step Preparation of N-Methyl-2-(1-ethyl-1H-pyrazol-5-yl)ethanamine Abstract N-Methyl-2-(1-ethyl-1H-pyrazol-5-yl)ethanamine is a highly versatile building block frequently utilized in the develop...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Preparation of N-Methyl-2-(1-ethyl-1H-pyrazol-5-yl)ethanamine
Abstract
N-Methyl-2-(1-ethyl-1H-pyrazol-5-yl)ethanamine is a highly versatile building block frequently utilized in the development of CNS-active therapeutics and kinase inhibitors. Its structure features a substituted pyrazole core linked to a secondary N-methylethanamine chain. This application note details a robust, four-step synthetic protocol starting from commercially available 1-ethyl-1H-pyrazole-5-carbaldehyde. By leveraging a Henry condensation followed by a formylation-reduction sequence, this route circumvents the over-alkylation issues typically associated with direct amine methylation, ensuring high chemoselectivity and overall yield.
Retrosynthetic Rationale & Strategic Overview
The primary synthetic challenge in preparing secondary amines is avoiding over-alkylation, which often leads to complex mixtures of secondary, tertiary, and quaternary amines. To achieve strict mono-N-methylation, we employ a highly controlled four-step sequence validated in classical pharmaceutical synthesis[1]:
Chain Extension : A Henry (nitroaldol) condensation between 1-ethyl-1H-pyrazole-5-carbaldehyde and nitromethane constructs the two-carbon chain while simultaneously installing the required nitrogen atom[2].
Global Reduction : Lithium aluminum hydride (LiAlH4) reduces both the conjugated nitro group and the alkene, yielding the primary ethanamine[1].
Protection/Activation : The primary amine is reacted with ethyl formate to form a formamide. This step restricts further reactivity, acting as a self-validating checkpoint for mono-substitution[1].
Final Reduction : A second LiAlH4 reduction converts the formamide carbonyl into a methyl group, cleanly delivering the target secondary amine[3].
Visualization of the Synthetic Workflow
Synthetic workflow for N-methyl-2-(1-ethyl-1H-pyrazol-5-yl)ethanamine via Henry reaction.
Experimental Protocols
Step 1: Henry Condensation
Causality: Ammonium acetate acts as a weak base to catalyze the nitroaldol addition, while the acetic acid solvent provides a protic environment that drives the subsequent dehydration, thermodynamically favoring the (E)-nitroalkene[2].
Reflux the mixture at 100 °C for 4-6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 7:3) until the aldehyde is consumed.
Cool the reaction to room temperature and pour over crushed ice (200 g).
Extract the precipitating product with dichloromethane (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the pH is neutral, dry over anhydrous Na2SO4, and concentrate in vacuo to yield (E)-1-ethyl-5-(2-nitrovinyl)-1H-pyrazole.
Step 2: Nitroalkene Reduction
Causality: LiAlH4 is required in large excess (typically 4-5 equivalents) because the complete reduction of a nitroalkene to an alkylamine consumes 4 equivalents of hydride (6 electrons for the nitro group, 2 for the alkene)[1].
Procedure :
Suspend LiAlH4 (12.2 g, 322 mmol, 4.0 eq) in anhydrous THF (200 mL) in a flame-dried, 3-neck round-bottom flask at 0 °C under argon.
Dissolve the nitroalkene from Step 1 in anhydrous THF (50 mL) and add dropwise to the LiAlH4 suspension over 45 minutes to control the highly exothermic hydrogen evolution.
Once addition is complete, heat the mixture to reflux (65 °C) for 8 hours.
Cool to 0 °C and perform a Fieser-Fieser workup: carefully add 12.2 mL H2O, followed by 12.2 mL 15% aqueous NaOH, and finally 36.6 mL H2O.
Stir until the aluminum salts form a white granular precipitate. Filter through a Celite pad, wash with THF, and concentrate the filtrate to afford 2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine.
Step 3: N-Formylation
Causality: Using ethyl formate as both reagent and solvent drives the equilibrium toward the formamide. This neutral intermediate prevents any further alkylation, serving as a strict chemoselective gatekeeper[1].
Procedure :
Dissolve the primary amine from Step 2 (approx. 8.5 g, 61 mmol) in ethyl formate (50 mL).
Reflux the solution at 55 °C for 12 hours.
Concentrate the mixture under reduced pressure to remove excess ethyl formate and ethanol byproducts.
The resulting crude N-(2-(1-ethyl-1H-pyrazol-5-yl)ethyl)formamide is typically pure enough (>90%) to be used directly in the next step.
Step 4: Formamide Reduction
Causality: The formyl carbonyl is highly susceptible to hydride attack. LiAlH4 cleanly strips the oxygen to yield a methylene group, converting the formamide into the desired N-methyl amine[3],[1].
Procedure :
Suspend LiAlH4 (4.6 g, 122 mmol, 2.0 eq) in anhydrous THF (100 mL) at 0 °C.
Dissolve the formamide from Step 3 in THF (30 mL) and add dropwise.
Reflux the mixture for 6 hours.
Quench via Fieser-Fieser workup (4.6 mL H2O, 4.6 mL 15% NaOH, 13.8 mL H2O).
Filter the granular salts, concentrate the filtrate, and purify the residue via vacuum distillation or silica gel chromatography (DCM/MeOH/NH4OH 90:9:1) to yield pure N-methyl-2-(1-ethyl-1H-pyrazol-5-yl)ethanamine.
Process Data & Analytics
The following table summarizes the expected quantitative yields and self-validating analytical markers for each step, ensuring process integrity from start to finish.
Step
Reaction
Expected Yield
Key Analytical Marker (1H NMR, CDCl3)
1
Henry Condensation
75-85%
Disappearance of CHO (~9.8 ppm); appearance of trans-vinyl doublets (~7.5, 8.0 ppm, J = 13.5 Hz).
2
Nitroalkene Reduction
60-70%
Disappearance of vinyl protons; appearance of aliphatic CH2 multiplets (~2.8-3.0 ppm).
3
N-Formylation
85-95%
Appearance of formyl proton (CHO) as a distinct singlet/multiplet (~8.1 ppm) due to rotamers.
4
Formamide Reduction
70-80%
Disappearance of formyl proton; appearance of N-CH3 singlet (~2.4 ppm).
References
[2] Wikipedia Contributors. "Henry reaction." Wikipedia, The Free Encyclopedia. URL: [Link]
[1] Urban, J., et al. "Potential antidepressants: 1-(2-(Methoxy- and hydroxyphenylthio)phenyl)-2-propylamines." Collection of Czechoslovak Chemical Communications 55.4 (1990): 1077-1098. URL:[Link]
[3] Kashima, C., Harada, K., & Omote, Y. "Lithium aluminium hydride reduction of chiral benzoylformamides derived from chiral amino alcohols." Journal of the Chemical Society, Perkin Transactions 1 (1987): 1495-1499. URL:[Link]
Handling and storage protocols for hygroscopic amine liquids
Application Note & Protocol Guide Topic: Best Practices for the Handling and Storage of Hygroscopic Amine Liquids Audience: Researchers, Scientists, and Drug Development Professionals Abstract Hygroscopic and air-sensiti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: Best Practices for the Handling and Storage of Hygroscopic Amine Liquids
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Hygroscopic and air-sensitive amine liquids are foundational reagents in pharmaceutical and chemical synthesis. However, their pronounced affinity for atmospheric moisture and carbon dioxide presents significant challenges to maintaining their purity, reactivity, and concentration.[1][2][3] Improper handling and storage can lead to reagent degradation, formation of non-reactive salts, and compromised experimental reproducibility.[4][5] This guide provides a comprehensive framework of scientifically-grounded protocols and best practices designed to preserve the integrity of hygroscopic amine liquids, ensuring both experimental success and laboratory safety.
The Challenge: Understanding Amine Hygroscopicity and Reactivity
Amines are organic derivatives of ammonia and, like ammonia, possess a lone pair of electrons on the nitrogen atom. This feature makes them basic and nucleophilic.[6][7] Their hygroscopic nature stems from their ability to form hydrogen bonds with water molecules present in the atmosphere.[8] However, the problem extends beyond simple water absorption.
Reaction with Water: The absorbed moisture can act as a catalyst for degradation pathways or directly participate in unwanted side reactions.[1][4]
Reaction with Carbon Dioxide: In the presence of moisture, amines readily react with atmospheric CO₂ to form carbamates or bicarbonate salts.[5][9] This reaction consumes the active amine, reducing its effective concentration and introducing solid impurities into the liquid.
Oxidative Degradation: Many amines are also susceptible to oxidation, a process that can be accelerated by the presence of water and impurities.[10][11]
The consequences of this reactivity are severe, leading to inaccurate measurements, failed reactions, and the introduction of contaminants that can complicate purification processes.[4][12] Therefore, the primary goal of all handling and storage protocols is to create a physical barrier against the atmosphere.
Figure 1: The atmospheric degradation pathway for hygroscopic amines.
Core Storage Protocols
Proper storage is the first line of defense in preserving reagent integrity. The key is to minimize atmospheric exposure through appropriate containers and environmental controls.[3][13]
Container Selection and Sealing
Primary Container: Containers should be made of compatible, non-reactive materials such as high-density polyethylene (HDPE) or amber glass.[1]
Seal Integrity: The most critical component is the seal. For highly sensitive amines, bottles with septum-lined caps (e.g., Sure/Seal™ bottles from MilliporeSigma) are the industry standard.[14] These allow for the removal of the liquid via syringe without opening the bottle to the atmosphere.
Secondary Containment: Always store amine containers within a secondary containment tray made of a compatible material (e.g., polyethylene) to contain potential spills.[15][16]
Environmental Controls
Maintaining a controlled environment is crucial for long-term stability.
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas Blanket (Nitrogen or Argon)
Displaces atmospheric moisture and CO₂, preventing degradation reactions.[17][18]
Humidity
Low Humidity Environment / Desiccator
Minimizes the driving force for moisture absorption if the primary seal is compromised.[1][15][16]
Temperature
Cool, Well-Ventilated Area (Typically <30°C)
Reduces volatility, minimizes degradation rates, and prevents pressure buildup.[1][13] Avoid storing in refrigerators unless specified, as this can increase relative humidity.
Light
Amber Bottles or Dark Cabinets
Protects light-sensitive amines from photolytic degradation.[17][19]
Chemical Segregation
Proper segregation prevents hazardous reactions in case of a leak or spill.[16][20]
Store amines separately from strong acids and oxidizing agents.[15][16]
Consult the Safety Data Sheet (SDS) for specific incompatibility information.[21][22]
Safe Handling Protocols
Handling protocols are designed to maintain the inert atmosphere established during storage and ensure operator safety.
Personal Protective Equipment (PPE)
Amines can be corrosive, toxic, and readily absorbed through the skin.[22][23][24] A comprehensive PPE strategy is mandatory.
PPE Item
Specification
Purpose
Eye Protection
Chemical splash goggles and a full-face shield.[24][25]
Flame-resistant lab coat and a chemical-resistant apron.[25]
Protects skin and clothing from spills.
Respiratory
Use only within a certified chemical fume hood.
Prevents inhalation of volatile and harmful vapors.[1][23]
Working Environments
Chemical Fume Hood: All manipulations of open or potentially open containers of hygroscopic amines must be performed in a well-ventilated chemical fume hood.[23][26]
Glovebox: For exceptionally sensitive applications requiring ultra-dry conditions, all handling should be performed inside a glovebox with a controlled inert atmosphere (<1 ppm H₂O and O₂).[18]
Schlenk Line: A Schlenk line provides a robust method for manipulating air-sensitive reagents under vacuum or an inert gas atmosphere using specialized glassware.[18][27]
Experimental Methodologies
The following protocols provide step-by-step instructions for common laboratory procedures involving hygroscopic amine liquids.
Protocol 1: Preparation of a Stock Solution
This protocol details the process of accurately preparing a stock solution from a neat hygroscopic amine liquid.
Materials:
Hygroscopic amine liquid in a septum-sealed bottle.
Anhydrous solvent.
Oven-dried volumetric flask with a stopper.
Oven-dried gas-tight syringe and long needle.
Inert gas source (Nitrogen or Argon).
Procedure:
Prepare Glassware: Oven-dry all glassware (volumetric flask, syringe) at 125°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[14]
Establish Inert Atmosphere: Seal the volumetric flask with a rubber septum and flush with inert gas for 5-10 minutes using an inlet needle and an outlet needle for venting.
Purge Syringe: Flush the dry syringe with inert gas at least 10 times to remove residual air and moisture.[14][28] To do this, draw inert gas from a balloon or an empty, flushed flask into the syringe and expel it into the fume hood.
Transfer Amine:
a. Puncture the septum of the amine reagent bottle with the syringe needle.
b. Pressurize the bottle slightly by injecting a small volume of inert gas.
c. Invert the bottle and slowly withdraw a slightly larger volume of the liquid amine than required.
d. Re-orient the bottle and push the excess liquid and any gas bubbles back into the bottle.
e. Remove the needle from the reagent bottle.
Dispense and Weigh:
a. Dispense the amine directly into the pre-tared, inert-atmosphere volumetric flask.
b. Immediately re-stopper the flask and weigh it to determine the exact mass of the amine added.
Prepare Solution:
a. Using a cannula or a clean, dry syringe, add the anhydrous solvent to the volumetric flask to dissolve the amine.
b. Once dissolved, carefully add the anhydrous solvent up to the calibration mark.
c. Stopper the flask and invert several times to ensure homogeneity.
Store Solution: Store the prepared stock solution under an inert atmosphere in a tightly sealed container.[4]
Protocol 2: Transfer via Double-Tipped Needle (Cannula)
This technique is ideal for transferring larger volumes of air-sensitive liquids between septum-sealed vessels.
Figure 2: Workflow for transferring hygroscopic liquids via cannula.
Procedure:
Setup: Ensure both the reagent bottle and the receiving flask are sealed with septa and are under a slight positive pressure of inert gas, vented through a bubbler.[14]
Cannula Purge: Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip remains in the headspace above the liquid. Insert the other end into a separate empty, flushed vial to vent. Allow inert gas to flow through the cannula for several minutes to purge it of air and moisture.[29]
Initiate Transfer:
a. Lower the cannula tip in the reagent bottle into the amine liquid.
b. Remove the venting end of the cannula and quickly insert it through the septum of the receiving flask.
c. A slow, steady flow of liquid should begin. If it does not, slightly increase the inert gas pressure in the reagent bottle or slightly decrease it in the receiving flask by briefly inserting a vent needle.
Complete Transfer:
a. Once the desired volume is transferred, raise the cannula tip out of the liquid in the reagent bottle. Allow the inert gas to push any remaining liquid out of the cannula.
b. Remove the cannula from the receiving flask first, then from the reagent bottle. This prevents back-siphoning.
Troubleshooting
Issue
Probable Cause
Solution
Solid precipitate or cloudiness in the amine liquid
Reaction with atmospheric CO₂ and/or H₂O.
The reagent is likely compromised. For non-critical applications, it may be possible to distill the amine. Otherwise, procure a fresh bottle.
Inaccurate concentration in prepared solutions
Absorption of moisture prior to or during weighing, leading to an artificially high mass measurement.[4]
Handle the neat liquid exclusively under an inert atmosphere (glovebox or Schlenk line) during weighing and solution preparation.
Reagent bottle septum is swollen or leaking
Chemical incompatibility or repeated punctures.
Transfer the remaining liquid under inert conditions to a new, dry, septum-sealed storage vessel. Avoid tipping bottles, which brings liquid into contact with the septum.[14]
References
Hive Stimulants. (n.d.). Drying agents and their compatibilities. Available at: [Link]
Bellamine Chemical. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]
Bellamine Chemical. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]
Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. Available at: [Link]
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Available at: [Link]
JoVE. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Available at: [Link]
National Safety Compliance. (2022, August 14). Weekly Safety Meeting – Working Safely with Corrosives. Available at: [Link]
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Available at: [Link]
University of Colorado Boulder. (n.d.). Drying Agent Selection Guide. Available at: [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
Organic Chemistry at CU Boulder. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Available at: [Link]
Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
Simon Fraser University. (n.d.). Experiment 5: Extraction, separation and the use of drying agents. Available at: [Link]
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]
Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Available at: [Link]
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]
Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Available at: [Link]
American Chemical Society. (2023, August 13). Insights into the oxidative degradation mechanism of solid amine sorbents for CO2 capture from the air: Roles of atmospheric water. Available at: [Link]
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Available at: [Link]
MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]
Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture. Available at: [Link]
The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. Available at: [Link]
Aakash Institute. (n.d.). Amines Chemical Properties. Available at: [Link]
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Available at: [Link]
Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary
Aminopyrazoles (specifically 3-, 4-, and 5-aminopyrazoles) are privileged scaffolds in modern medicinal chemistry. They serve as critical intermediates in the synthesis of blockbuster drugs and targeted therapeutics, including the recently approved BTK inhibitor Pirtobrutinib, the antiarthritic Celecoxib, and various Cdk2/JNK kinase inhibitors[1][2]. This application note provides a comprehensive, field-proven guide to the functionalization of pyrazole amines, focusing on overcoming their inherent chemical challenges to efficiently generate high-value pharmaceutical intermediates.
Mechanistic Insights & Chemical Causality
As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of aminopyrazoles. The primary challenge stems from the diminished nucleophilicity of the exocyclic amine .
Because the pyrazole ring is electron-deficient and highly conjugated, the lone pair on the exocyclic nitrogen is delocalized into the heteroaromatic system[1]. Furthermore, pyrazoles exhibit annular tautomerism, which can lead to regioselectivity issues during electrophilic attacks[1].
To overcome these intrinsic barriers, standard synthetic protocols must be heavily optimized:
Amide Couplings: Traditional coupling reagents (like EDC/HOBt) often fail or result in poor yields. Highly reactive uronium-based coupling agents (e.g., HATU) combined with a strong organic base (DIPEA) are required to drive the formation of the highly reactive O-7-azabenzotriazole active ester, forcing the weakly nucleophilic aminopyrazole to react[2][3].
C–N Cross-Couplings: Direct nucleophilic aromatic substitution (SNAr) is generally unviable. Palladium-catalyzed Buchwald-Hartwig aminations are necessary. The selection of bulky, electron-rich phosphine ligands (such as tBuDavePhos or XantPhos) is critical to accelerate the oxidative addition and facilitate reductive elimination while preventing unwanted
Multicomponent Cyclizations: 5-Aminopyrazoles act as excellent bis-nucleophiles. The exocyclic amine and the adjacent endocyclic carbon/nitrogen can participate in sequential Knoevenagel condensation and Michael addition to form fused pyrazolo[3,4-b]pyridines, a core motif in drugs like Sotorasib[6][7].
Synthetic Divergence Workflow
The following diagram illustrates the strategic pathways for converting a weakly nucleophilic aminopyrazole core into diverse, pharmacologically active scaffolds.
Caption: Synthetic divergence of aminopyrazoles into key pharmaceutical intermediates.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling of Aminopyrazoles
This protocol is optimized for generating kinase inhibitor libraries where the aminopyrazole acts as the hinge-binding motif[3][8].
Pre-activation: In an oven-dried flask under N2, dissolve the carboxylic acid and HATU in anhydrous DMF (approx. 0.2 M concentration).
Add DIPEA dropwise. Causality Note: Pre-activation for 30–60 minutes is mandatory. This allows the carboxylic acid to fully convert into the highly electrophilic HOAt ester before introducing the weakly nucleophilic pyrazole amine[3].
Coupling: Add the aminopyrazole in a single portion. Stir the reaction mixture at room temperature (or up to 50 °C for highly sterically hindered substrates) for 12–24 hours[3].
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% LiCl (to remove DMF), water, and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Protocol 2: Buchwald-Hartwig Amination of 4-Halopyrazoles
This method is critical for synthesizing N-aryl pyrazole derivatives, a common structural feature in JAK inhibitors[4].
Reagents: 4-Iodo- or 4-Bromo-pyrazole derivative (1.0 equiv), Aryl Amine (1.2 - 1.5 equiv), Pd(dba)2 (5 - 10 mol%), tBuDavePhos or XantPhos (10 - 20 mol%), KOtBu or Cs2CO3 (2.0 equiv), Anhydrous Toluene or Xylene.
Procedure:
Preparation: To a Schlenk tube or microwave vial, add the halopyrazole, aryl amine, Pd(dba)2, ligand, and base.
Degassing: Evacuate the vessel and backfill with N2 (repeat 3 times). Causality Note: Pd(0) is highly susceptible to oxidation. Strict anaerobic conditions prevent catalyst deactivation and homocoupling side-reactions.
Add anhydrous, degassed solvent via syringe.
Reaction: Seal the vial and heat to 100–160 °C (conventional heating for 12 h, or microwave irradiation for 10–30 mins)[9].
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the N-aryl aminopyrazole[4].
Protocol 3: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
Fused pyrazoles are synthesized efficiently using metal-free or phase-transfer catalyzed multicomponent reactions[6][10].
Initial Condensation: Mix arylglyoxal and malononitrile in H2O/Acetone at 40 °C in the presence of TPAB. Stir until the Knoevenagel intermediate forms (monitored via TLC)[6].
Cyclization: Add the 5-aminopyrazole to the reaction mixture. Causality Note: The exocyclic amine performs a Michael addition on the intermediate, followed by an intramolecular cyclization driven by the thermodynamic stability of the resulting aromatic pyridine ring[6].
Isolation: Upon completion, cool the mixture. The fused pyrazolopyridine product typically precipitates as a solid.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure pharmaceutical intermediate[6].
Quantitative Data Summary
The following table summarizes the optimized reaction conditions and expected yields for the functionalization of aminopyrazoles based on validated literature protocols.
In vitro assay protocols for testing pyrazole-based ligands
Title: Application Note: In Vitro Profiling of Pyrazole-Based Kinase Inhibitors Executive Summary Pyrazole-based ligands are a cornerstone of modern targeted therapeutics. The pyrazole nucleus acts as a privileged pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: In Vitro Profiling of Pyrazole-Based Kinase Inhibitors
Executive Summary
Pyrazole-based ligands are a cornerstone of modern targeted therapeutics. The pyrazole nucleus acts as a privileged pharmacophore, frequently utilized to occupy the adenine-binding region of the ATP pocket in kinases. Hydrogen-bonding interactions mediated by the pyrazole core (e.g., with hinge region residues like Glutamate and Leucine) anchor these ligands tightly into the catalytic domain, making them exceptionally potent inhibitors of targets like JAK, CDK2, and Aurora kinases[1].
This application note details a robust, three-tier in vitro screening funnel designed to evaluate novel pyrazole derivatives. By transitioning from cell-free biochemical affinity to cellular target engagement, and finally to phenotypic viability, this workflow ensures that only highly selective, cell-permeable compounds progress to in vivo studies.
The Pyrazole Profiling Funnel
To prevent false positives and attrition in later stages of drug development, compounds must be evaluated through orthogonal assays.
Caption: Three-tier orthogonal screening funnel for pyrazole-based kinase inhibitors.
Rationale & Causality:
Homogeneous Time-Resolved Fluorescence (HTRF) is selected for the primary biochemical screen because it operates in a homogeneous, add-and-read format that eliminates wash steps. Furthermore, the time-resolved nature of the Europium cryptate emission (delaying measurement until short-lived background fluorescence decays) drastically reduces interference from auto-fluorescent pyrazole library compounds[2]. The assay is split into two phases: an enzymatic phase where the pyrazole competes with ATP, and a detection phase where EDTA is introduced to chelate Mg²⁺, instantly halting the kinase reaction and stabilizing the readout[2].
System Validation Controls:
Max Signal (0% Inhibition): Enzyme + Substrate + ATP + DMSO vehicle.
Min Signal (100% Inhibition): Substrate + ATP + DMSO vehicle (No Enzyme).
Quality Metric: A Z'-factor > 0.6 must be achieved before testing unknown pyrazoles.
Step-by-Step Protocol (384-Well Format):
Compound Preparation: Dispense 2.5 µL of pyrazole compounds (diluted in 1X Enzymatic Buffer with 5% DMSO) into a 384-well low-volume white microplate.
Enzyme Addition: Add 5 µL of recombinant kinase (e.g., JAK2 or CDK2) diluted in 1X Enzymatic Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the pyrazole to the hinge region.
Reaction Initiation: Add 2.5 µL of a mix containing the biotinylated substrate and ATP (at the predetermined Michaelis constant,
) to start the reaction.
Enzymatic Incubation: Seal the plate and incubate for 30 minutes at room temperature.
Detection & Quenching: Add 10 µL of Detection Buffer containing Streptavidin-XL665 (acceptor), Europium-labeled anti-phospho antibody (donor), and EDTA. The EDTA chelates Mg²⁺, stopping the kinase activity[2].
Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine specific kinase activity.
Rationale & Causality:
While HTRF proves biochemical affinity, it does not confirm cell permeability or target engagement in a physiological environment. For JAK-targeting pyrazoles, measuring downstream STAT phosphorylation is critical. AlphaLISA is chosen over traditional Western blotting because it provides a highly sensitive, quantitative, and no-wash bead-based immunoassay capable of detecting endogenous phosphoproteins directly from cell lysates, avoiding the artifacts of overexpression systems[3].
Caption: JAK/STAT signaling cascade and AlphaLISA detection principle.
System Validation Controls:
Positive Control: Cells stimulated with cytokine + DMSO.
Negative Control: Unstimulated cells + DMSO.
Reference Inhibitor: Cytokine + Ruxolitinib (known JAK inhibitor).
Step-by-Step Protocol:
Cell Seeding & Starvation: Seed target cells in a 96-well plate. Starve cells in serum-free media for 4 hours to reduce basal STAT phosphorylation.
Compound Treatment: Add pyrazole ligands across a 10-point dose-response curve. Incubate for 1 hour at 37°C.
Stimulation: Add the appropriate cytokine (e.g., 2 ng/mL IL-4) to stimulate the pathway. Incubate for 15–30 minutes.
Lysis: Remove media and add 100 µL of freshly prepared 1X AlphaLISA Lysis Buffer. Agitate on a plate shaker at 350 rpm for 10 minutes at room temperature[3].
Lysate Transfer & Acceptor Addition: Transfer 10 µL of lysate to a 384-well Proxiplate. Add 5 µL of the Acceptor Bead mix (conjugated to anti-p-STAT antibody). Incubate for 2 hours at room temperature[3].
Donor Addition: Under subdued lighting, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 1 hour.
Readout: Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).
Tier 3: Phenotypic Viability (CellTiter-Glo 2.0)
Rationale & Causality:
To ensure the target engagement translates into the desired phenotypic outcome (e.g., apoptosis in cancer cells) and to rule out general cytotoxicity in healthy cells, a viability assay is required. The CellTiter-Glo 2.0 assay is utilized because it quantifies ATP, the fundamental indicator of metabolically active cells. The 2.0 formulation is explicitly chosen for its enhanced stability—it is a single, ready-to-use reagent stable at room temperature, which eliminates the thawing, mixing, and pipetting errors associated with multi-component ATP assays[4].
System Validation Controls:
Background Control: Media only + CellTiter-Glo Reagent (No cells).
Vehicle Control: Cells + 0.3% DMSO.
Cytotoxic Control: Cells + 10 µM Staurosporine.
Step-by-Step Protocol:
Cell Plating: Seed cells in a 384-well opaque white plate (e.g., 1x10³ cells/well in 30 µL media). Incubate overnight at 37°C, 5% CO₂.
Compound Dosing: Dispense pyrazole compounds using a pin-tool or acoustic dispenser. Incubate for 72 hours.
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This step is critical to ensure uniform luciferase enzyme kinetics across the plate.
Reagent Addition: Add 30 µL of room-temperature CellTiter-Glo 2.0 Reagent directly to each well (1:1 ratio with culture medium)[4].
Lysis & Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
Readout: Record luminescence using a microplate reader. Normalize data against the vehicle control to calculate CC₅₀ values.
Quantitative Data Synthesis
The following table summarizes a representative profiling dataset for hypothetical pyrazole candidates compared to a clinical reference standard. This structured formatting allows rapid identification of compounds with a wide therapeutic window (Selectivity Window = CC₅₀ / Target IC₅₀).
Compound
Tier 1: HTRF JAK2 IC₅₀ (nM)
Tier 2: AlphaLISA p-STAT3 IC₅₀ (nM)
Tier 3: CTG 2.0 CC₅₀ (µM)
Selectivity Window (Cellular)
Pyrazole-A (Hit)
145.0 ± 12.4
450.0 ± 25.1
> 50.0
> 110x
Pyrazole-B (Lead)
12.5 ± 1.8
45.2 ± 3.6
25.4
> 560x
Ruxolitinib (Ref)
3.2 ± 0.5
15.8 ± 1.2
10.2
> 640x
Staurosporine (Ctrl)
< 1.0
< 1.0
0.05
< 50x
Note: Pyrazole-B demonstrates excellent translation from biochemical affinity to cellular target engagement, maintaining a robust selectivity window suitable for in vivo advancement.
References
RSC Advances. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.[Link]
Application Notes and Protocols for the Crystallization of N-methylethan-1-amine Derivative Salts
Introduction: The Critical Role of Crystallization in the Development of N-methylethan-1-amine Derivative Salts N-methylethan-1-amine and its derivatives are a cornerstone in the synthesis of numerous active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Crystallization in the Development of N-methylethan-1-amine Derivative Salts
N-methylethan-1-amine and its derivatives are a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to control the solid-state form of these compounds is paramount, as it directly influences critical drug substance properties such as solubility, stability, bioavailability, and manufacturability.[1] Salt formation is a common and effective strategy to modulate these properties, and crystallization is the definitive step to isolate these salts in a pure, stable, and consistent crystalline form.[2][3]
This technical guide provides an in-depth exploration of the primary methods for the crystallization of N-methylethan-1-amine derivative salts. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles to empower rational decision-making in the laboratory.
Foundational Principles: Understanding the Crystallization of Amine Salts
The crystallization of any compound is a thermodynamic process driven by supersaturation, leading to the self-assembly of molecules into a highly ordered crystal lattice.[4] For N-methylethan-1-amine derivative salts, several key factors must be carefully considered to achieve the desired crystalline product.
The Impact of the Counter-ion
The choice of the counter-ion is a critical first step and significantly influences the physicochemical properties of the resulting salt.[2] The counter-ion can affect the salt's solubility, melting point, hygroscopicity, and even its crystalline form (polymorphism).[5][6] For instance, the use of different counter-ions can lead to variations in the hydrogen bonding networks within the crystal lattice, which in turn dictates the physical properties of the salt.[2]
Solvent System Selection: The Heart of Crystallization
The selection of an appropriate solvent system is arguably the most critical factor in a successful crystallization.[7] An ideal solvent for crystallization should exhibit the following characteristics:
High solubility of the salt at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for cooling crystallization.[8]
Miscibility with an anti-solvent. This is crucial for anti-solvent crystallization methods.[9]
Inertness. The solvent should not react with the N-methylethan-1-amine derivative salt.[8]
Volatility. A moderately volatile solvent is often preferred to facilitate drying of the final crystalline product.[7]
N-methylethanolamine, the parent compound, is miscible with water and ethanol, and soluble in most organic solvents.[10][11] This provides a good starting point for solvent screening for its derivatives.
Polymorphism: The Challenge of Multiple Crystalline Forms
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, which can have significant implications for drug development.[12] Therefore, a thorough polymorph screen is often necessary to identify the most stable and desirable crystalline form for development.[1][13]
Strategic Approach to Crystallization Method Selection
The choice of crystallization method depends on the properties of the N-methylethan-1-amine derivative salt and the desired outcome. The following decision tree provides a logical framework for selecting an appropriate method.
Caption: Decision tree for selecting a crystallization method.
Detailed Protocols for Crystallization of N-methylethan-1-amine Derivative Salts
The following protocols provide step-by-step guidance for the most common crystallization techniques. It is crucial to note that these are starting points, and optimization will be necessary for each specific N-methylethan-1-amine derivative salt.
Cooling Crystallization
This method is ideal for salts that exhibit a significant decrease in solubility with decreasing temperature.[14]
Protocol:
Solvent Selection and Dissolution:
Select a solvent in which the salt has high solubility at an elevated temperature and low solubility at room temperature or below. Common choices include alcohols (e.g., ethanol, isopropanol) or aqueous-organic mixtures.[15]
In a suitable vessel, dissolve the crude N-methylethan-1-amine derivative salt in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point) with stirring until a clear solution is obtained.
Controlled Cooling:
Slowly cool the solution to allow for the formation of well-ordered crystals. A controlled cooling rate (e.g., 5-20 °C/hour) is recommended. Rapid cooling can lead to the formation of small, impure crystals.[15]
Once the solution reaches room temperature, it can be further cooled in an ice bath or refrigerator to maximize the yield of the crystalline product.
Maturation:
Allow the resulting slurry to stir at the final low temperature for a period (e.g., 1-4 hours) to ensure complete crystallization.
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual impurities.
Dry the crystals under vacuum at a suitable temperature.
Anti-Solvent Crystallization
This technique is employed when the salt is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[9][16] The addition of the anti-solvent reduces the solubility of the salt in the mixture, inducing crystallization.[17]
Protocol:
Solvent System Selection:
Identify a solvent that readily dissolves the N-methylethan-1-amine derivative salt.
Identify an anti-solvent in which the salt is poorly soluble and that is miscible with the primary solvent. Common solvent/anti-solvent pairs include ethanol/diethyl ether, methanol/dichloromethane, and water/acetone.[7]
Dissolution:
Dissolve the crude salt in the minimum amount of the primary solvent at room temperature.
Anti-Solvent Addition:
Slowly add the anti-solvent to the stirred solution. The rate of addition is critical; a slow addition rate generally promotes the growth of larger crystals.[17]
Continue adding the anti-solvent until precipitation is observed and then add a slight excess to ensure complete crystallization.
Maturation, Isolation, and Drying:
Follow steps 3-4 from the Cooling Crystallization protocol.
Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when only small amounts of material are available.[18][19]
Protocol:
Setup:
Dissolve the N-methylethan-1-amine derivative salt in a suitable solvent to create a concentrated solution.
Place a small volume of this solution as a drop on a siliconized glass slide or in a small vial.
Place the slide or vial inside a larger, sealed container (e.g., a desiccator or a well plate) that contains a reservoir of a more volatile anti-solvent.[7]
Diffusion and Crystallization:
The anti-solvent vapor will slowly diffuse into the drop of the salt solution.
As the concentration of the anti-solvent in the drop increases, the solubility of the salt decreases, leading to slow crystallization over hours to days.
Crystal Harvesting:
Once suitable crystals have formed, carefully remove them from the drop using a small loop or needle.
Slow Evaporation
This is the simplest crystallization method, but it offers less control over the process.[18]
Protocol:
Dissolution:
Dissolve the N-methylethan-1-amine derivative salt in a suitable solvent at room temperature to create a solution that is close to saturation.
Evaporation:
Leave the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) to allow the solvent to evaporate slowly over time.
Crystal Formation and Harvesting:
As the solvent evaporates, the concentration of the salt increases, leading to crystallization.
Harvest the crystals as described in the Vapor Diffusion protocol.
Characterization of Crystalline N-methylethan-1-amine Derivative Salts
Once crystals are obtained, it is essential to characterize them to confirm their identity, purity, and solid-state form. Common analytical techniques include:
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess polymorphism.[13]
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.[13]
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.[13]
Single Crystal X-ray Diffraction: To determine the absolute structure of the molecule in the crystal lattice.[20]
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the crystallized salt.
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Suggested Solution(s)
Oiling Out
The salt is coming out of solution above its melting point or is too soluble.
- Use a lower dissolution temperature.- Try a different solvent or solvent/anti-solvent system.- Add a seed crystal to encourage crystallization.[15]
No Crystals Form
The solution is not supersaturated.
- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add more anti-solvent.
Formation of Fine Powder
Nucleation rate is too high relative to the growth rate.
- Reduce the rate of cooling or anti-solvent addition.- Use a lower initial concentration.- Employ a maturation step at a slightly elevated temperature (Ostwald ripening).
Impure Crystals
Impurities are co-crystallizing with the product.
- Ensure the starting material is of sufficient purity.- Slow down the crystallization process.- Wash the filtered crystals thoroughly with cold solvent.[21]
Conclusion
The crystallization of N-methylethan-1-amine derivative salts is a critical and often challenging step in drug development. A systematic and scientifically-driven approach to selecting the appropriate crystallization method and optimizing the process parameters is essential for obtaining a crystalline product with the desired physical and chemical properties. By understanding the fundamental principles of crystallization and utilizing the protocols and troubleshooting guidance provided in this application note, researchers can significantly enhance their ability to successfully crystallize these important pharmaceutical compounds.
References
Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
Grogg, T. (2024). N-Methylethanolamine. In Grokipedia. Retrieved from [Link]
Langhua Pharmaceutical. (n.d.). Salt and Polymorph Screening. Retrieved from [Link]
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
Black, S., & Collier, L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1881-1903. [Link]
Crystal Pharmatech. (2026, January 28). Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. Retrieved from [Link]
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical research, 29(1), 167-181.
Al-kassas, R., & Al-kassas, R. (2008). An investigation into the influence of counterion on the properties of some amorphous organic salts. Molecular pharmaceutics, 5(6), 947-954.
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
Wikipedia. (2024, February 27). N-Methylethanolamine. Retrieved from [Link]
Patole, V. B., & Mahadik, K. R. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Indo American Journal of Pharmaceutical Research, 8(1), 1234-1245.
Ardena. (n.d.). When to conduct a polymorph screening? Ardena's phase-appropriate approach. Retrieved from [Link]
Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs.
Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]
Glisic, B. D., Sencanski, M. V., Nikolic, V. M., & Divjakovic, V. V. (2024). The Counterion (SO42− and NO3−) Effect on Crystallographic, Quantum-Chemical, Protein-, and DNA-Binding Properties of Two Novel Copper(II)–Pyridoxal-Aminoguanidine Complexes. Molecules, 29(18), 4321.
Thorat, A. A., & Dalvi, S. V. (2012).
Kumar, S., & Singh, S. K. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
Price, S. L. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8), 24-28.
Levilain, G., & Poisson, T. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 245-252.
Salvalaglio, M., Vetter, T., Mazzotti, M., & Parrinello, M. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(7), 3436-3444.
Black, S. N., & Collier, L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 639-663.
Andritz. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
Solubility of Things. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]
JP2000204065A, *, "Method for producing N-methylethanolamine", issued 2000-07-25.
US3864402A, *, "Purification of secondary alkyl amines", issued 1975-02-04.
Hampton Research. (2021, April 7). Crystal Growth 101. Retrieved from [Link]
Mehr, F. S., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 11), 1317–1326.
Anderson, N. G. (2012). Crystallization and Purification. In Practical Process Research & Development (pp. 165-215). Academic Press.
US7540884B2, *, "Method for performing the purifying separation of crystals out their suspension in a mother liquor", issued 2009-06-02.
LinkedIn. (2025, July 29). Ammonium Chloride Crystallization Principles: Cooling Crystallization vs. Salting-Out | Industrial Applications in Hou's Process. Retrieved from [Link]
US5118815A, *, "Method for crystallization of amino acids", issued 1992-06-02.
Mettler Toledo. (n.d.). Crystal Polymorphism. Retrieved from [Link]
High-Yield Microwave-Assisted Synthesis of Pyrazole Ethylamine Derivatives: A Green Chemistry Protocol for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In contemporary drug discovery, the pyrazole ethylamine scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
In contemporary drug discovery, the pyrazole ethylamine scaffold is a privileged pharmacophore. Functioning frequently as a bioisostere for biogenic amines, this structural motif is integral to the development of novel CNS therapeutics, antihypertensives, and targeted anticancer agents[1]. However, conventional thermal syntheses of these derivatives are historically plagued by prolonged reaction times (often exceeding 24 hours), poor regioselectivity, and high environmental waste (E-factor).
To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative methodology. By leveraging dielectric heating, MAOS drastically accelerates reaction kinetics, achieving excellent yields (often >85%) and enhanced product purity within minutes[2]. This application note details a highly optimized, self-validating microwave protocol for the rapid synthesis of pyrazole ethylamine derivatives, emphasizing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale: The Microwave Advantage
Unlike conventional thermal heating, which relies on inefficient thermal conduction and convection through the reaction vessel walls, microwave irradiation interacts directly with the molecular dipoles of the reactants and polar solvents. As the microwave field oscillates (typically at 2.45 GHz), polar molecules continuously attempt to align with the field, generating intense internal friction and localized superheating.
This dielectric heating mechanism allows the reaction mixture to rapidly and uniformly reach temperatures well above the solvent's atmospheric boiling point when conducted in a sealed vessel. For pyrazole synthesis, this means the activation energy required for both the initial cyclocondensation and the subsequent nucleophilic amination is overcome almost instantaneously, preventing the formation of thermodynamic byproducts and polyalkylated impurities[3].
The following two-step, one-pot methodology utilizes an eco-friendly approach to synthesize pyrazole ethylamine derivatives[4]. The protocol is designed as a self-validating system: built-in analytical checkpoints ensure that each mechanistic milestone is achieved before proceeding to the next phase.
Fig 2. Microwave-assisted workflow for pyrazole ethylamine synthesis.
Equipment: Dedicated Microwave Synthesizer (equipped with IR temperature sensor, magnetic stirring, and dynamic pressure control), 10 mL microwave-transparent quartz vials, Teflon-lined crimp caps.
Step-by-Step Protocol
Phase 1: Microwave-Assisted Cyclocondensation
Preparation: In a 10 mL quartz microwave vial, combine 1.0 mmol of the 1,3-dicarbonyl precursor and 1.1 mmol of hydrazine hydrate. Add 3.0 mL of absolute ethanol.
Causality: Ethanol acts as both a green solvent and a highly efficient microwave absorber (high loss tangent). The quartz vial ensures zero absorption of microwave energy by the vessel itself, directing 100% of the dielectric heating to the reactants[5]. The slight excess of hydrazine drives the equilibrium toward complete imine formation prior to cyclization.
Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to 100 W power, with a temperature ramp to 120°C over 2 minutes, holding for 10 minutes. Set the maximum pressure limit to 15 bar.
Causality: The 2-minute temperature ramp is a critical control parameter. Immediate exposure to maximum power causes localized solvent "bumping" and thermal degradation of the hydrazine intermediate. The sealed vessel allows the reaction to safely exceed ethanol's atmospheric boiling point (78°C), accelerating the dehydration step to form the halogenated pyrazole core.
Phase 2: In-Situ Amination
Cooling & Addition: Allow the microwave synthesizer to actively cool the vial to 40°C using compressed air. Unseal the vial and directly add 2.0 mmol of ethylamine (70% aqueous solution).
Secondary Irradiation: Reseal the vial and irradiate at 80°C for 5 minutes.
Causality: The addition of aqueous ethylamine increases the overall polarity of the mixture, further enhancing microwave absorption. The brief 5-minute irradiation provides precise kinetic energy to overcome the activation barrier for nucleophilic substitution, effectively preventing the polyalkylation side reactions that typically occur during prolonged thermal heating[3].
Causality: The complete disappearance of the halogenated intermediate spot validates 100% conversion, allowing the chemist to proceed to workup without risking downstream purification failures.
Quenching: Pour the reaction mixture into 15 mL of crushed ice water.
Causality: Rapid thermal quenching halts any residual kinetic side reactions immediately and forces the precipitation of the highly lipophilic pyrazole ethylamine derivative.
Extraction & Analysis: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validate the final structure using LC-MS and ¹H-NMR.
Quantitative Performance Analysis
The implementation of this MAOS protocol yields dramatic improvements across all critical synthetic metrics when compared to traditional thermal refluxing. The data below summarizes the efficiency gains observed in standard laboratory validations.
Parameter
Conventional Thermal Heating
Microwave-Assisted Synthesis (MAOS)
Energy Transfer Mechanism
Conduction / Convection (Wall heating)
Dielectric Polarization (In-core heating)
Total Reaction Time
18 - 24 hours
15 - 20 minutes
Operating Temperature
Reflux (~78°C in Ethanol)
Superheated (120°C in sealed vial)
Average Yield
45% - 60%
85% - 94%
Regioselectivity
Poor (Requires column chromatography)
Excellent (Direct precipitation possible)
Environmental Factor (E-Factor)
> 25 (High solvent waste)
< 5 (Minimal solvent, high atom economy)
Conclusion
The transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in the generation of pyrazole ethylamine libraries. By precisely controlling dielectric heating, ramp times, and pressure, researchers can manipulate reaction kinetics to favor the desired nucleophilic amination while suppressing thermodynamic degradation. This protocol not only accelerates the drug discovery pipeline but also aligns strictly with the principles of green chemistry by minimizing solvent waste and maximizing atom economy.
References
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. 2
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.4
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. 5
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. 3
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. 1
Technical Support Center: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine
Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine, a critical building...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine, a critical building block often utilized in the development of kinase inhibitors and other targeted therapeutics[1].
Rather than relying on rigid, generalized templates, this guide deconstructs the synthesis into a self-validating mechanistic workflow. We address the causality behind reagent selection, provide quantitative parameters, and offer targeted troubleshooting for common failure modes.
Process Overview & Mechanistic Rationale
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is achieved through a robust three-step linear sequence: Lithiation/Alkylation , Activation , and Amination .
The sequence begins with the regioselective deprotonation of 1-ethyl-1H-pyrazole. The N1-ethyl group directs lithiation exclusively to the C5 position due to the inductive electron-withdrawing effect of the adjacent nitrogen, rendering the C5 proton the most acidic[1]. Subsequent trapping with ethylene oxide yields the ethanol intermediate[2]. Because the resulting hydroxyl group is a poor leaving group, it is activated via mesylation. Finally, an SN2 displacement with methylamine constructs the target secondary amine[3],[4].
Fig 1. Three-step synthetic workflow for 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine.
Quantitative Reaction Parameters
To ensure reproducibility, all quantitative data for the optimized workflow are summarized below. Deviations from these equivalents or temperatures are the primary cause of yield degradation.
Standard Operating Procedure (SOP) & Self-Validation
Step 1: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-ol
Preparation: Charge a flame-dried, N₂-purged flask with 1-ethyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Causality: Rapid addition causes localized heating, leading to ring fragmentation or non-selective lithiation. Stir at -78 °C for 1 hour.
Alkylation: Introduce ethylene oxide solution (1.5 eq, 2.5-3.3 M in THF)[2] dropwise at -78 °C. Maintain temperature for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: TLC (EtOAc/Hexane 1:1) stained with KMnO₄. The product alcohol will appear as a bright yellow spot against a purple background. LC-MS should confirm the [M+H]+ mass of 141.1.
Step 2: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)ethyl methanesulfonate
Preparation: Dissolve the crude alcohol (1.0 eq) in anhydrous DCM (0.3 M). Add Et₃N (1.5 eq) and cool to 0 °C.
Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: MsCl must be added at 0 °C to prevent the exothermic formation of highly reactive sulfene intermediates, which cause dark polymerization byproducts. Stir for 2 hours, allowing the mixture to reach room temperature.
Workup: Dilute with DCM, wash with ice-cold water (to remove triethylamine hydrochloride salts) and brine. Dry over Na₂SO₄ and concentrate in vacuo. Use immediately in the next step to prevent degradation.
Validation Checkpoint: ¹H-NMR (CDCl₃) will show a distinct sharp singlet around δ 3.0 ppm corresponding to the newly introduced mesylate methyl group.
Step 3: Synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine
Preparation: Dissolve the mesylate intermediate (1.0 eq) in a minimal amount of THF.
Amination: Transfer to a heavy-walled pressure tube. Add Methylamine solution (10.0 eq, 2.0 M in THF or 33% in EtOH). Seal the tube tightly. Causality: A sealed tube is mandatory because methylamine is a gas at room temperature; heating an open flask will result in total loss of the nucleophile.
Heating: Heat the sealed vessel to 60 °C behind a blast shield for 12 hours.
Workup: Cool to 0 °C before carefully unsealing the tube. Concentrate in vacuo to remove excess methylamine. Purify via acid-base extraction (dissolve in 1M HCl, wash with DCM, basify aqueous layer to pH 12 with NaOH, extract with DCM) or reverse-phase chromatography.
Validation Checkpoint: LC-MS should confirm the [M+H]+ mass of 154.1. The absence of a peak at [M+H]+ 168.1 confirms no over-alkylation (tertiary amine formation) occurred.
Critical Node Troubleshooting: The Amination Step
The final amination step is the most common point of failure, typically manifesting as low yields or complex product mixtures. Use the logic tree below to diagnose and resolve these issues.
Fig 2. Decision tree for troubleshooting low yields during the final amination step.
Scientist-to-Scientist FAQs
Q: Why am I seeing a mixture of C3 and C5 substituted products after the first step?A: While the N-ethyl group directs lithiation to C5 thermodynamically, elevated temperatures during the n-BuLi addition can lead to equilibration or non-selective deprotonation. Ensure your internal reaction temperature remains strictly at or below -78 °C. Furthermore, ensure your 1-ethyl-1H-pyrazole starting material is free of isomeric impurities.
Q: My amination yield is low, and I observe a significant amount of a dialkylated byproduct (tertiary amine). How do I fix this?A: The secondary amine product is sterically unhindered and highly nucleophilic, making it prone to reacting with a second equivalent of the mesylate intermediate[3],[4]. To enforce mono-alkylation, you must exploit Le Chatelier's principle by using a massive stoichiometric excess of methylamine (10 equivalents minimum). Additionally, utilize an "inverse addition" technique: dissolve your mesylate in a small amount of THF and add it dropwise to the large volume of methylamine solution, ensuring the nucleophile is always in vast excess relative to the electrophile.
Q: Can I use 2-bromoethanol instead of ethylene oxide for the alkylation step?A: It is highly discouraged to use unprotected 2-bromoethanol. The highly basic C5-lithiated pyrazole will preferentially deprotonate the hydroxyl group of 2-bromoethanol rather than attacking the carbon. This consumes an equivalent of your organolithium reagent and generates a lithium alkoxide, which severely reduces the electrophilicity of the adjacent carbon. If you must avoid ethylene oxide gas/solutions[2] due to safety regulations, use a protected halo-alcohol such as 2-(2-bromoethoxy)tetrahydro-2H-pyran, followed by an acidic deprotection step.
Q: The mesylate intermediate degrades when I attempt to purify it by silica gel chromatography. What is the alternative?A: Aliphatic mesylates are highly reactive and can decompose on the acidic surface of standard silica gel. Fortunately, the mesylation reaction is exceptionally clean if the aqueous workup is performed correctly. Simply wash the organic layer thoroughly with ice-cold water to remove all traces of triethylamine hydrochloride, dry, and concentrate. Use the crude mesylate directly in the amination step within 2-4 hours.
References
Source: smolecule.
Source: google.
WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1)
Technical Support Center: Stabilization & Oxidation Prevention for 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine . Because this molecule contains a highly reactive secondary aliphatic amine, it is exceptionally vulnerable to autoxidation and artifactual degradation.
This document provides self-validating experimental workflows, mechanistic troubleshooting, and quantitative mitigation strategies to ensure the absolute structural integrity of your compound.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine highly susceptible to oxidative degradation?A: The structural topology of this molecule presents a critical oxidative liability: the secondary aliphatic amine (the N-methyl group). The nitrogen atom possesses a lone pair of electrons that is highly reactive toward molecular oxygen and reactive oxygen species (ROS). Autoxidation typically proceeds via hydrogen abstraction (with H-BDE values often between 70–85 kcal/mol for such amines), leading to the formation of a hydroxylamine intermediate, which subsequently oxidizes into a nitrone ()[1]. Furthermore, trace transition metal impurities (e.g., Fe³⁺, Cu²⁺) can catalytically decompose hydroperoxides into peroxy and alkoxyl radicals, drastically accelerating this degradation pathway[1].
Q2: What is the risk of nitrosamine formation during the storage or formulation of this compound?A: Secondary amines are notorious precursors for N-nitrosamines, which are potent, heavily regulated mutagens. If the compound is stored in environments containing nitrogen oxides (NOx)—often outgassed from excipients like sodium nitrite used for humidity control in stability chambers—the NOx species can diffuse into the solid or liquid phase and react directly with the secondary amine via electrophilic nitrosation ()[2]. Pre-oxidation with environmental agents can also inadvertently enhance nitrosamine yields if not strictly controlled ()[3].
Q3: How does salt formation prevent oxidation?A: Converting the freebase amine into a salt (e.g., hydrochloride or sulfate) is a highly effective, self-validating stabilization strategy. Protonation ties up the nitrogen's lone pair of electrons, drastically reducing its nucleophilicity and electron density. This thermodynamic shift makes the nitrogen far less susceptible to electrophilic attack by ROS or NOx species, effectively shutting down the primary initiation step of autoxidation.
Part 2: Visualizing the Degradation & Protection Pathways
The following diagram maps the specific chemical degradation routes of the secondary amine and illustrates where targeted experimental interventions block these pathways.
Mechanistic pathways of secondary amine degradation and targeted stabilization interventions.
Objective: To create a self-validating, oxygen-free environment that prevents autoxidation and metal-catalyzed degradation of the target amine.
Step 1: Solvent Deoxygenation (Freeze-Pump-Thaw)
Causality: Dissolved oxygen is the primary instigator of autoxidation. Removing it prevents the formation of initial peroxy radicals.
Transfer the chosen solvent (e.g., anhydrous ethanol or dichloromethane) into a heavy-walled Schlenk flask.
Freeze the solvent completely using a liquid nitrogen bath.
Open the flask to a high vacuum (≤ 0.1 Torr) for 5 minutes to evacuate all headspace gases.
Close the vacuum valve and allow the solvent to thaw at room temperature, releasing trapped dissolved O₂ bubbles.
Repeat this cycle three times until no further bubbling is observed upon thawing.
Step 2: Chelator and Antioxidant Integration
Causality: Trace metals catalyze the decomposition of hydroperoxides. Chelators sequester these metals, while antioxidants act as sacrificial radical scavengers ()[4].
Under an argon counter-flow, add 0.05% w/v EDTA (chelator) and 0.1% w/v Butylated Hydroxytoluene (BHT) to the deoxygenated solvent.
Stir magnetically until completely dissolved.
Step 3: Amine Dissolution and Salt Formation
Causality: Protonating the secondary amine locks the reactive lone pair, preventing electrophilic attack by ROS or NOx.
Dissolve 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine into the prepared solvent.
Critical Step: Titrate with 1M ethereal HCl until a pH of ~4.0–5.0 is reached, stabilizing the amine as an HCl salt.
Step 4: Argon Blanketing and Hermetic Sealing
Causality: Argon is denser than air and nitrogen; it sinks to form a protective physical barrier over the liquid surface, preventing O₂ ingress during long-term storage.
Purge the headspace of the storage vial with ultra-high purity (UHP) Argon for 60 seconds.
Seal immediately with a PTFE-lined crimp cap.
Store at 2–8°C in an amber vial to prevent photo-induced radical initiation[5].
Part 4: Quantitative Data & Mitigation Strategies
The following table synthesizes the expected efficacy of various storage parameters on the stability of secondary amines. Implementing a combined approach ensures the compound remains within strict pharmacopeial impurity limits.
Table 1: Quantitative Impact of Storage Parameters on Secondary Amine Stability
Waterman, K. C., et al. "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition." Journal of Pharmaceutical Sciences. Available at:[Link]
Sluggett, G. W., et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
Bond, T., & Templeton, M. R. "Nitrosamine formation from the oxidation of secondary amines." Water Supply. Available at:[Link]
Patsnap Eureka. "How to Mitigate Oxidation in Drug Formulations." Patsnap. Available at:[Link]
Technical Support Center: Resolving Solubility Issues of Pyrazole Amines in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for resolving solubility challenges with pyrazole amine compounds. This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving solubility challenges with pyrazole amine compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties dissolving these compounds in aqueous buffers for biological assays, analytical testing, or formulation development. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to overcome these common yet critical experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of pyrazole amines. Understanding these concepts is the first step toward effective troubleshooting.
Q1: Why are my pyrazole amine compounds often poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
The limited solubility of many pyrazole amines in neutral aqueous media stems from a combination of their inherent physicochemical properties:
Basicity and pKa: Pyrazole amines are basic compounds. The pyrazole ring itself is weakly basic, and the exocyclic amine group is the primary basic center.[1][2] The pKa of a compound is the pH at which it is 50% ionized and 50% neutral. For a basic compound like a pyrazole amine, at a pH significantly above its pKa, the molecule will exist predominantly in its neutral, un-ionized form (R-NH2).[3]
Crystal Lattice Energy: In their solid state, these molecules are often arranged in a stable crystal lattice, held together by strong intermolecular forces like hydrogen bonding and π-π stacking.[4] The neutral form packs more efficiently into this crystal lattice than the charged, protonated form. Overcoming this high lattice energy requires a significant amount of energy, which may not be provided by the solvation energy in water alone.[5]
Lipophilicity: The aromatic pyrazole ring and any non-polar substituents contribute to the molecule's lipophilicity (tendency to dissolve in fats or lipids rather than water).[6] This inherent hydrophobicity favors the solid state over dissolution in a polar solvent like water.
At neutral pH (e.g., 7.4), which is often well above the pKa of the pyrazole amine's conjugate acid, the compound is primarily in its less soluble, neutral form, leading to the solubility issues you observe.
Q2: How exactly does pH influence the solubility of a pyrazole amine?
The pH of the aqueous buffer is the most critical factor controlling the solubility of an ionizable compound like a pyrazole amine.[7][8] By lowering the pH of the solution to be at or below the compound's pKa, you protonate the basic amine group, forming a positively charged ammonium salt (R-NH3+).
This protonation dramatically increases aqueous solubility for two key reasons:
Disruption of Crystal Packing: The introduction of a positive charge prevents the molecules from packing efficiently into the highly stable, solid-state crystal lattice.
Enhanced Solvation: The charged ammonium group is a cation that readily interacts with the partial negative charge on the oxygen atoms of water molecules, leading to strong ion-dipole interactions and significantly improved solvation (dissolution).[9][10]
Therefore, decreasing the pH of your buffer is often the most effective first step to increase the solubility of a pyrazole amine.[11]
Q3: What are the common initial signs of solubility problems?
Solubility issues can manifest in several ways during an experiment:
Visible Particulate/Precipitate: The most obvious sign is undissolved solid material in your solution, which may appear as a fine powder, cloudiness (turbidity), or larger crystals.
Initial Dissolution Followed by Precipitation: Your compound may dissolve completely in a stock solvent like DMSO but then "crash out" or precipitate when diluted into your final aqueous buffer. This indicates that the kinetic solubility (the concentration before it precipitates) has been exceeded, and the solution is supersaturated.
Inconsistent or Non-Reproducible Assay Results: Poor solubility can lead to an inaccurate effective concentration of your compound in an assay, resulting in high variability between replicate wells or experiments.[9]
Low Recovery During Sample Preparation: If you are performing an extraction, a poorly soluble compound may precipitate during the workup, leading to significant loss of material.[4]
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems you might encounter in the lab.
Problem: My pyrazole amine won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What are my first steps?
When faced with an insoluble compound, a systematic approach is key.
Step 1: pH Adjustment (The Primary Approach)
As discussed, pH is the most powerful tool for ionizable compounds.
Action: Prepare your buffer at a lower pH. Start with a pH that is 1-2 units below the predicted or measured pKa of your compound. A good starting point for many pyrazole amines is a buffer at pH 4-6.[9] This protonates the amine, increasing its aqueous solubility.[10]
Causality: Protonation forms a salt in situ, which is significantly more soluble than the neutral free base. This is the most common and effective method for increasing the solubility of basic drugs.[12][13]
Caption: Effect of pH on Pyrazole Amine Ionization and Solubility.
Step 2: Gentle Heating & Sonication
Action: Gently warm the solution (e.g., to 37°C) while stirring or sonicating in a water bath.
Causality: Increasing the temperature provides the energy needed to help overcome the crystal lattice energy, increasing the rate of dissolution.[4] Sonication uses ultrasonic waves to break up solid aggregates, increasing the surface area available for the solvent to interact with.[14]
Caution: Be mindful of compound stability at elevated temperatures. This method primarily increases the rate of dissolution but may not significantly increase the thermodynamic solubility limit.
Problem: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a classic case of exceeding the kinetic solubility. The DMSO keeps the compound solubilized at a high concentration, but upon dilution into a buffer where it is less soluble, it precipitates.
Solution 1: Reduce the DMSO Stock Concentration
Action: Lower the concentration of your DMSO stock solution. This will result in a lower final concentration of the compound in the aqueous buffer, which may be below its solubility limit.
Solution 2: Modify the Dilution Method
Action: Instead of adding the DMSO stock directly to the full volume of buffer, add the stock solution to the side of the tube and mix vigorously and immediately. Alternatively, add the buffer to the DMSO stock dropwise while vortexing.
Causality: These methods promote rapid mixing and dispersion, preventing localized high concentrations of the compound that can initiate precipitation.
Solution 3: Incorporate a Surfactant
Action: Add a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween-20) or Polysorbate 80, to your aqueous buffer (e.g., 0.01% - 0.1%).[15]
Causality: Surfactants form micelles that can encapsulate the hydrophobic pyrazole amine, effectively increasing its apparent solubility in the aqueous environment.[11][16] They can also improve the "wettability" of the compound, facilitating its interaction with the solvent.[15]
Problem: pH adjustment is not compatible with my cell-based assay. What are my other options?
When altering the pH is not an option, you must turn to formulation-based strategies. The following workflow can guide your decision-making process.
Caption: Decision-making workflow for troubleshooting solubility.
Option 1: Co-solvents
What they are: Water-miscible organic solvents that, when added to an aqueous buffer, increase its ability to dissolve non-polar compounds.[17]
How they work: Co-solvents reduce the polarity of the water-based solvent system, making it more favorable for lipophilic molecules. They essentially reduce the interfacial tension between the hydrophobic compound and the aqueous solution.[18]
Implementation: Start by preparing your buffer with a small percentage of a co-solvent (e.g., 5-10% v/v) and assess solubility. You may need to screen several co-solvents to find the most effective one. (See Protocol 2).
Caution: High concentrations of co-solvents can be toxic to cells or interfere with protein function, so their concentration must be optimized and validated for your specific assay.
Option 2: Complexing Agents (Cyclodextrins)
What they are: Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19]
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
How they work: The hydrophobic pyrazole amine molecule gets encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex". This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[][21] This is a powerful technique for significantly increasing the solubility of BCS Class II and IV compounds.[]
Implementation: Cyclodextrins are typically added directly to the aqueous buffer before the compound is introduced. (See Protocol 3).
Section 3: Key Experimental Protocols
Protocol 1: Determining the Equilibrium (Thermodynamic) Solubility
Objective: To determine the maximum concentration of a pyrazole amine that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
Pyrazole amine (solid powder)
Aqueous buffer of interest (e.g., pH 7.4 PBS)
Sealed glass vials
Orbital shaker with temperature control
Analytical balance
Centrifuge
HPLC or UV-Vis spectrophotometer for analysis
Syringe filters (e.g., 0.22 µm)
Methodology:
Add an excess amount of the solid pyrazole amine to a vial. The amount should be enough to ensure undissolved solid remains at the end.
Add a known volume of the desired buffer (e.g., 1 mL) to the vial.
Seal the vial tightly to prevent solvent evaporation.
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
After agitation, visually confirm that excess solid is still present.
Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.
Quantify the concentration of the dissolved pyrazole amine in the filtered sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis). The resulting concentration is the equilibrium solubility.[22]
Protocol 2: Systematic Screening of Co-solvents
Objective: To identify an effective co-solvent and its optimal concentration to solubilize the pyrazole amine.
Prepare a series of buffer/co-solvent mixtures. For each co-solvent, create mixtures with increasing concentrations (e.g., 5%, 10%, 20%, 30% v/v co-solvent in buffer).
In separate wells or vials, add a known amount of your pyrazole amine.
Add a fixed volume of each buffer/co-solvent mixture to the corresponding well.
Agitate the plate/vials at room temperature for several hours.
Visually inspect each well for complete dissolution. Note the lowest concentration of each co-solvent that achieves full solubilization.
Validation: Ensure the selected co-solvent concentration is compatible with your downstream application (e.g., it does not cause cell toxicity or assay interference).
Section 4: Summary of Solubilization Strategies
Strategy
Mechanism
Pros
Cons
pH Adjustment
Increases ionization by protonating the amine group, forming a more soluble salt.[7]
Highly effective for ionizable compounds; simple and cost-effective.
May not be compatible with biological systems (e.g., cell culture); can affect compound stability.[15]
Co-solvents
Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic compounds.[17]
Widely used in liquid formulations; effective for many compounds.[7]
Potential for toxicity or assay interference at higher concentrations; may not be sufficient for very poorly soluble compounds.
Surfactants
Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11][15]
Effective at low concentrations; can also improve wettability.
Can interfere with some biological assays; may cause foaming.
Cyclodextrins
Encapsulates the compound within a hydrophobic cavity, forming a soluble inclusion complex.[]
Can dramatically increase aqueous solubility; can also improve stability.[19][23]
More expensive than other excipients; potential for competition with other molecules for the cavity.
Particle Size Reduction
Increases the surface area-to-volume ratio, which can increase the rate of dissolution.[14][24]
Increases dissolution rate.
Does not increase the intrinsic equilibrium solubility; requires specialized equipment (e.g., micronization).[14]
References
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022, April 19). [Source URL not available]
Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review. [Link]
Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients. (2023, February 6). PubMed. [Link]
Rising to the Solubility Challenge: Collaborative Solutions in API Development. (2025, August 1). Polpharma API. [Link]
A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). PMC. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]
Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules. [Link]
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015, December 16). Pharmaceutical Networking. [Link]
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. PMC. [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
Chemistry and Therapeutic Review of Pyrazole. (2017, November 1). ResearchGate. [Link]
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023, September 9). ACS Publications. [Link]
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005, January 20). ACS Publications. [Link]
Current status of pyrazole and its biological activities. PMC. [Link]
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: A Journal of Pharmaceutical Sciences. [Link]
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. (2023, March 2). Beilstein Journals. [Link]
Tertiary amine pyrazolones and their salts as inhibitors of mutant superoxide dismutase 1-dependent protein aggregation for the treatment of amyotrophic lateral sclerosis. PMC. [Link]
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020, May 8). MDPI. [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC. [Link]
Technical Support Center: Overcoming Hygroscopicity in 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the challenges associated with the hygroscopicity of 2-(1-E...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the challenges associated with the hygroscopicity of 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Part 1: Understanding the Challenge: The Hygroscopic Nature of 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine
FAQ 1: Why is my sample of 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine gaining weight and becoming sticky?
FAQ 2: What are the potential consequences of moisture absorption for my experiments?
Uncontrolled moisture absorption can significantly impact the integrity and reproducibility of your experimental results. Key consequences include:
Inaccurate Weighing and Concentration Calculations: The absorbed water contributes to the total weight of the sample, leading to an overestimation of the amount of the active compound.[4] This can result in the preparation of solutions with lower-than-intended concentrations.
Chemical Degradation: The presence of water can facilitate chemical degradation pathways, such as hydrolysis, particularly for amine-containing compounds.[4][5][6][7] This can lead to a decrease in the purity and potency of your compound over time.
Alteration of Physical Properties: As the compound absorbs water, its physical state can change from a free-flowing powder to a clumped, caked, or even a deliquescent (dissolved in absorbed water) state.[4][8] This can make handling and processing difficult.[9][10]
Solid-State Transitions: Moisture can induce changes in the crystalline form of a compound, potentially affecting its solubility, dissolution rate, and bioavailability.[9]
Part 2: Troubleshooting Guide: Best Practices for Handling and Storage
Q1: How should I properly store 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine to minimize water uptake?
Proper storage is the first line of defense against hygroscopicity. Follow these steps to maintain the integrity of your compound:
Use Airtight Containers: Always store the compound in a tightly sealed container, such as a vial with a PTFE-lined cap or an amber glass bottle with a secure closure.[1]
Store in a Desiccator: Place the primary container inside a desiccator containing an active desiccant like silica gel, calcium chloride, or a molecular sieve.[2][8] This will help maintain a low-humidity environment.[2]
Consider an Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to displace moist air.[4]
Aliquot the Sample: If you need to access the compound frequently, consider aliquoting the bulk material into smaller, single-use vials.[4] This practice minimizes the exposure of the entire batch to atmospheric moisture each time the main container is opened.[4]
Control the Environment: Store the compound in a cool, dry place.[1] Avoid areas with high humidity fluctuations.
Q2: What is the most effective way to weigh a hygroscopic compound like this?
Accurate weighing is crucial for reliable experimental outcomes. Here is a recommended protocol:
Prepare in Advance: Have all necessary equipment (spatula, weighing paper/boat, and receiving vessel) clean, dry, and ready before opening the compound's container.[4]
Work in a Low-Humidity Environment: If available, perform all weighing operations inside a glovebox with a controlled, dry atmosphere.[4] If a glovebox is not accessible, work in an area with the lowest possible humidity and away from drafts.
Minimize Exposure Time: Open the container for the shortest possible time.[1][4] Quickly transfer the desired amount of the compound and immediately and securely reseal the container.[1]
Use a Tared, Sealed Container: For the highest accuracy, pre-weigh a sealable container (e.g., a screw-cap vial) that has been purged with a dry, inert gas.[11] Add the hygroscopic compound to this container, seal it, and then weigh it. The difference in weight will be that of the dry compound.
Q3: My compound has already absorbed moisture. Is it possible to dry it?
Drying a hygroscopic compound that has been exposed to moisture is possible, but it must be approached with caution to avoid thermal degradation.
Vacuum Oven: A common method is to dry the compound in a vacuum oven at a gentle temperature. The temperature should be well below the compound's melting or decomposition point. It is advisable to perform a small-scale test first to determine the optimal drying conditions.
Desiccator: For less severe cases of moisture absorption, placing the compound in a desiccator with a high-capacity desiccant for an extended period may be sufficient.
Caution: Be aware that heating an amine-containing compound, especially in the presence of absorbed water, can potentially accelerate degradation.[5][6][7] Always re-analyze the dried material for purity and water content to ensure its integrity.
Part 3: Advanced Strategies for Mitigating Hygroscopicity in Formulation Development
For drug development professionals, managing hygroscopicity is critical for creating a stable and effective final product. Several formulation strategies can be employed.[9][10][[“]]
Q1: How can I reduce the hygroscopicity of 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine for use in a solid dosage form?
Several formulation techniques can create a physical barrier against moisture or alter the microenvironment of the active pharmaceutical ingredient (API):
Film Coating: Applying a protective film coating to tablets or pellets can act as a moisture barrier.[9][10][[“]] The choice of coating polymer is critical; a combination of water-soluble and water-insoluble polymers can offer a balance of moisture protection and drug release.[9]
Encapsulation: Encapsulating the API within a polymeric shell via techniques like spray drying or coacervation can shield it from the environment.[9][10][[“]]
Co-processing with Excipients: Blending the hygroscopic API with hydrophobic excipients can help to repel moisture.[9][10][[“]][[“]]
Q2: Would forming a salt of this compound be an effective way to manage its hygroscopicity?
Yes, salt formation is a widely used and effective strategy to improve the physicochemical properties of ionizable APIs, including reducing hygroscopicity.[14][15] The N-methylethanamine moiety in 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine is basic and can be protonated by an acid to form a salt.[15] The resulting salt will have a different crystal lattice structure, which can be less prone to water absorption.[14]
A general workflow for salt screening would involve:
Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids with different pKa values.
Salt Formation: React the free base of your compound with the selected acids in a suitable solvent.
Isolation and Characterization: Isolate the resulting solids and characterize them for their solid form (e.g., using X-ray powder diffraction) and hygroscopicity (e.g., using dynamic vapor sorption).
Q3: What is co-crystallization, and could it be a viable option?
Co-crystallization is another crystal engineering technique that can mitigate hygroscopicity.[[“]][14][16] A co-crystal consists of the API and a neutral "co-former" molecule held together in the same crystal lattice by non-covalent bonds. By selecting an appropriate co-former, it is possible to create a new solid form with improved physical properties, such as reduced hygroscopicity, without altering the chemical structure of the API.[9][10][14] Similar to salt screening, a co-crystal screen would involve testing a library of pharmaceutically acceptable co-formers.
Part 4: Analytical Characterization of Water Content
Accurately quantifying the amount of water in your sample is essential for understanding and managing its hygroscopicity.
Q1: What is the best method for accurately measuring the water content in my sample?
Karl Fischer Titration (KFT): This is considered the gold standard for water determination as it is highly specific to water and can detect even trace amounts.[17][18][19][20] The method involves a chemical reaction between the water in the sample and a specific reagent.[17][20] Both volumetric and coulometric KFT methods are available, with the latter being particularly suitable for very low water content.[19]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time.[21][22] A weight loss at a temperature corresponding to the boiling point of water is indicative of moisture content.[22] TGA can also help differentiate between loosely bound (surface) water and more tightly bound (crystalline) water based on the temperature at which the weight loss occurs.[22]
Q2: What do the results from these analytical techniques tell me?
The data obtained from KFT and TGA provide critical information about the hygroscopic nature of your compound.
Analytical Technique
Result
Interpretation
Karl Fischer Titration
% Water Content
Provides a precise quantification of the total water in the sample.
Thermogravimetric Analysis
Weight Loss (%) vs. Temperature (°C)
Indicates the amount of volatile components (including water) and the temperature at which they are lost. Can suggest the presence of different types of bound water.
Part 5: Visualizations and References
Diagrams
Caption: Decision-making workflow for handling a hygroscopic compound.
Caption: Flowchart for selecting a suitable hygroscopicity mitigation strategy.
References
PMC.
Pharma Excipients.
Consensus.
Consensus.
TCA Lab / Alfa Chemistry.
Cymit Quimica.
TutorChase.
ARDL.
Benchchem.
PMC.
ResearchGate.
PharmaInfo.
Pharmaceutical Technology.
ACS Publications.
Ibis Scientific, LLC.
NETZSCH.
ResearchGate.
PMC.
Sciencemadness Discussion Board.
JOCPR.
ACS Publications.
Smolecule.
BYJU'S.
Wikipedia.
Chromatography Forum.
MDPI.
BioResources.
University of Michigan.
ResolveMass Laboratories Inc.
EPA.
California State University, Sacramento.
ResearchGate.
PMC.
ResearchGate.
SINTEF.
PraxiLabs.
CHEManager.
PMC.
International Journal of Pharmaceutical Sciences Review and Research.
Stabilizing 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine for long-term storage
Welcome to the Technical Support Center for API Stabilization. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for API Stabilization. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is a bifunctional molecule containing a stable, weakly basic pyrazole core and a highly reactive, strongly basic aliphatic secondary amine.
The protocols and troubleshooting steps below are engineered to address the fundamental thermodynamic and kinetic vulnerabilities of this specific molecular structure, ensuring your batches remain pristine for multi-year drug development campaigns.
Section 1: Core Troubleshooting & FAQs
Q1: My batch of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine changed from a free-flowing liquid/powder into a viscous, sticky gum after a few weeks on the bench. What happened?A1: This is a classic case of atmospheric carbon dioxide (
) capture. Your compound features a highly basic, sterically accessible secondary amine (the N-methyl group). Under ambient conditions, secondary amines aggressively react with atmospheric and ambient moisture to form intermolecular ammonium carbamates [1]. This non-covalent polymerization drastically alters the physical state, turning the API into a hygroscopic gum.
Causality & Validation: The initial reaction forms a carbamic acid intermediate, which immediately transfers a proton to a second amine molecule, yielding a stable carbamate salt. You can validate this degradation by running an FT-IR spectrum on the gummy residue—look for the sudden appearance of a strong carbonyl stretch (~1550–1600 cm⁻¹) that is entirely absent in the pure free base.
Q2: LC-MS analysis of my 6-month-old storage batch shows a new peak with a mass shift of +16 Da. Is the pyrazole ring degrading?A2: No, the pyrazole ring is highly aromatic and oxidatively stable. The degradation is localized entirely at the secondary amine. A +16 Da mass shift is the hallmark of oxidative degradation, specifically the formation of a hydroxylamine (
)[2].
Causality & Validation: Secondary amines are highly susceptible to autoxidation driven by peroxy radicals (
), which are often catalyzed by trace transition metals or peroxide impurities in solvents/excipients. Over time, the amine is oxidized to a hydroxylamine. To validate this, run an LC-MS/MS; the fragmentation pattern will show the +16 Da addition isolated on the N-methylethanamine fragment, leaving the pyrazole core fragment intact.
Q3: I want to convert the free base to a salt for long-term storage. Can I use maleic or fumaric acid to formulate the salt?A3:Absolutely not. You must avoid
-unsaturated organic acids like maleic or fumaric acid for this specific compound.
Causality & Validation: Maleic and fumaric acids are Michael acceptors. Because your compound is a secondary amine, it acts as a strong nucleophile. During long-term storage, the amine will undergo a Michael-type addition into the double bond of the counterion, creating a covalently bonded degradation adduct [3]. Instead, use non-reactive counterions like Hydrochloric acid (HCl) or Methanesulfonic acid (Mesylate) to protonate the amine. Protonation renders the amine non-nucleophilic, making it immune to both
capture and oxidation [4].
Section 2: Mechanistic Visualization
The following diagram illustrates the divergent pathways of environmental degradation versus controlled stabilization for your API.
Fig 1: Degradation pathways of the free base vs. thermodynamic protection via salification.
Section 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of the Hydrochloride Salt (For >24 Month Stabilization)
By converting the reactive free base into a hydrochloride salt, you eliminate the lone pair of electrons on the secondary nitrogen, shutting down nucleophilic attack on
and preventing radical-mediated oxidation.
Dissolution: Dissolve 10.0 g of the free base API in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert Argon atmosphere.
Acidification: Cool the flask to 0°C. Slowly add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise over 30 minutes.
Crystallization: Stir the mixture for 2 hours at 0°C. The protonated secondary amine will precipitate as a highly crystalline white solid.
Filtration: Filter the suspension under a nitrogen tent. Wash the filter cake with 50 mL of cold anhydrous MTBE to remove any unreacted free base.
Drying: Dry the solid under high vacuum (<1 mbar) at 40°C for 12 hours.
Self-Validation Check: Dissolve 10 mg of the final powder in 1 mL of DI water and check the pH. A successful, stoichiometric salt will yield a pH between 4.5 and 5.5. Run an IR spectrum to confirm the disappearance of the sharp free N-H stretch (~3300 cm⁻¹) and the appearance of the broad
stretch (2500–3000 cm⁻¹).
Protocol B: Anaerobic Aliquoting (If Free Base Must Be Retained)
If your downstream assays require the unprotonated free base, you must isolate the compound from atmospheric triggers.
Preparation: Bake amber glass vials at 120°C for 4 hours to drive off surface-bound moisture. Allow them to cool in a desiccator.
Purging: Purge the vials with 99.999% Argon for 60 seconds immediately prior to filling.
Dispensing: Transfer the API using a gas-tight Hamilton syringe to avoid introducing micro-bubbles of ambient air.
Blanketing: Layer the headspace with Argon. Because Argon is heavier than air, a gentle stream will effectively displace residual
and .
Sealing: Seal immediately with PTFE-lined crimp caps and store at -20°C.
Self-Validation Check: Weigh the sealed vial down to 0.1 mg precision. A properly sealed anaerobic vial will show zero mass increase over 30 days. Any mass increase indicates seal failure and subsequent
/ ingress.
Section 4: Quantitative Storage Matrices
Use the table below to determine the expected shelf life of your compound based on its physical state and storage environment.
API State
Atmosphere
Storage Temp
Counterion
Expected Shelf Life
Primary Risk Factor
Free Base
Ambient Air
25°C
None
< 2 Weeks
Capture (Carbamate)
Free Base
Argon (Sealed)
-20°C
None
6 - 12 Months
Trace Oxidation
Fumarate Salt
Ambient Air
25°C
Fumaric Acid
1 - 3 Months
Michael Addition Adducts
HCl Salt
Ambient Air
4°C
Chloride
> 24 Months
Hygroscopicity (if unsealed)
Mesylate Salt
Desiccated
25°C
Methanesulfonate
> 36 Months
None (Highly Stable)
References
"The application of amine-based materials for carbon capture and utilisation: an overarching view." Materials Advances, Royal Society of Chemistry.[URL: https://pubs.rsc.org/en/content/articlelanding/2021/ma/d1ma00376a]
"Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, National Institutes of Health.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875565/]
"CHAPTER 5: Drug–Excipient Interactions and Adduct Formation." RSC Books, Royal Society of Chemistry.[URL: https://pubs.rsc.org/en/content/chapterhtml/2012/bk9781849734301-00135?isbn=978-1-84973-430-1]
"Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, National Institutes of Health.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8155896/]
Optimization
Technical Support Center: Troubleshooting HPLC Retention Time Shifts for Basic Amine Compounds
Welcome to the Technical Support Center. Analyzing basic amine compounds via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Analyzing basic amine compounds via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. Due to their lone pair of electrons, basic amines are easily protonated, making them highly sensitive to microscopic fluctuations in mobile phase pH, buffer capacity, and secondary column interactions.
This guide provides authoritative, self-validating troubleshooting protocols to help you isolate and resolve retention time (RT) instability.
Diagnostic Workflow for Basic Amines
Diagnostic workflow for isolating the root cause of retention time shifts in basic amines.
Frequently Asked Questions (FAQs)
Q1: Why do the retention times of my basic amine compounds drift randomly from run to run, even when the void volume (
) is perfectly stable?A1: The root cause is almost always inadequate pH control relative to the compound's . Basic amines typically have values between 8 and 10. If your mobile phase pH is within 1.5 units of the analyte's , the compound exists in a highly sensitive dynamic equilibrium between its ionized and neutral states. In this state, a microscopic shift of just 0.1 pH units can result in a retention time shift of up to 10%[1].
Q2: I added 0.1% Trifluoroacetic acid (TFA) to control the pH, but my retention times are still drifting. Why?A2: TFA is an acidifier and an ion-pairing agent, but it is not a true buffer[2]. When the sample is injected, local pH changes occur as the sample solvent mixes with the mobile phase. Because TFA lacks the capacity to absorb these localized proton fluctuations, the ionization state of your basic amine changes during the run. You must use a true buffer (e.g., ammonium formate or ammonium acetate) at a sufficient concentration—typically 25 mM—to lock the local pH environment[2].
Q3: My basic compounds exhibit severe peak tailing alongside the retention time shifts. What is the mechanistic cause?A3: This indicates secondary silanol interactions. Standard silica-based reversed-phase columns possess residual silanol groups (-Si-OH) on their surface. At a pH above 3, these silanols deprotonate and become negatively charged (-Si-O⁻). Your basic amines, which are positively charged at acidic-to-neutral pH, undergo strong cation-exchange interactions with these silanols[3]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) causes unpredictable retention shifts and tailing. Lowering the mobile phase pH to 2-3 protonates the silanol groups, effectively neutralizing them and minimizing these secondary interactions[3].
Q4: How much does column temperature actually affect the retention of basic amines?A4: Thermodynamics play a crucial role in mass transfer. A fluctuation of just 1 °C in column temperature can shift retention times by 1% to 2%[4]. If your laboratory lacks strict HVAC control, ambient temperature swings throughout the day will translate into gradual retention time drift[4].
Quantitative Impact of Chromatographic Variables
The following table summarizes the quantitative impact of various parameters on the retention factor (
Changes mobile phase viscosity and analyte mass transfer thermodynamics.
Buffer Molarity
± 20%
< 1% shift
Minor changes in ionic strength affecting the electrical double layer.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Implement the following self-validating protocols to definitively isolate your retention time issues.
Protocol 1: Self-Validating Mobile Phase Preparation
Objective: Eliminate pH drift by ensuring adequate buffer capacity and proper solvent preparation.
Gravimetric Measurement: Weigh a true buffer salt (e.g., ammonium formate) to achieve a final aqueous concentration of at least 25 mM[2]. Gravimetric preparation prevents volumetric errors.
Aqueous Dissolution & pH Adjustment: Dissolve the salt in HPLC-grade water. Adjust the pH using the corresponding acid/base (e.g., formic acid) before adding any organic modifier.
Self-Validation (Buffer Capacity Check): Extract a 10 mL aliquot of your prepared aqueous buffer. Add 0.1 mL of 0.1 M HCl or NaOH. If the pH changes by > 0.05 units, the buffer capacity is insufficient for your analyte concentration. Discard the batch and increase the buffer molarity.
Volumetric Blending: Combine the aqueous buffer with the organic modifier volumetrically. Crucial rule: Do not measure or adjust the pH after mixing, as organic solvents distort pH electrode readings.
Degassing: Sparge the final mixture with helium or use inline vacuum degassing to prevent transient micro-bubbles from causing flow rate instability[1].
Protocol 2: Silanol Activity Diagnostic Test
Objective: Differentiate between hydrophobic retention shifts (pump/solvent issues) and secondary ion-exchange interactions (column chemistry issues).
Prepare Diagnostic Mix: Create a sample vial containing:
A neutral, unretained marker (e.g., Uracil) to measure the void volume (
).
A neutral, retained marker (e.g., Toluene) to measure pure hydrophobic retention (
).
Your problematic basic amine compound.
Execute Baseline Run: Inject the diagnostic mix using your current method conditions across 5 consecutive runs.
Self-Validation (Data Analysis):
Check Uracil (
): If shifts between runs, you have a mechanical issue (pump leak, faulty check valve, or worn seals)[4].
Check Toluene (
): If Toluene shifts but is stable, you have an organic modifier proportioning error[1].
Check Amine Asymmetry (
): If Toluene is stable, but the basic amine shifts and exhibits an asymmetry factor > 1.5, secondary silanol interactions are occurring.
Corrective Action: If silanol interactions are confirmed, switch to a high-purity, extensively end-capped C18 column, or lower the mobile phase pH to < 2.5 to fully protonate and neutralize surface silanols[3].
References[4] HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. Available at: https://timberlineinstruments.com[1] HPLC Troubleshooting Guide - University of Pittsburgh. Available at: https://www.pitt.edu[3] Troubleshooting peak tailing and retention time shifts in HPLC with 4-Hydrazinobenzoic acid - Benchchem. Available at:https://www.benchchem.com[2] Critical Evaluation of HPLC Methods - LCGC International (Chromatography Online). Available at:https://www.chromatographyonline.com
C13 NMR chemical shifts for 1-Ethyl-1h-pyrazol-5-yl derivatives
Comprehensive Comparison Guide: ¹³C NMR Chemical Shift Determination for 1-Ethyl-1H-pyrazol-5-yl Derivatives The Analytical Challenge in Pyrazole Drug Development 1-Ethyl-1H-pyrazol-5-yl derivatives are privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: ¹³C NMR Chemical Shift Determination for 1-Ethyl-1H-pyrazol-5-yl Derivatives
The Analytical Challenge in Pyrazole Drug Development
1-Ethyl-1H-pyrazol-5-yl derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and treatments for immune cytopenias[1]. However, the synthesis of these heterocycles via the condensation of ethylhydrazine with 1,3-dicarbonyl compounds inherently risks the formation of two distinct regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazoles.
Because ¹H NMR is often insufficient to definitively distinguish between these regioisomers due to overlapping aromatic signals, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for structural validation. The highly shielded nature of the pyrazole C4 carbon, combined with the distinct chemical environments of C3 and C5, provides a definitive fingerprint[2]. Today, experimental ¹³C NMR is routinely compared against advanced predictive models—such as Density Functional Theory (DFT) and 3D Graph Neural Networks (3D-GNN)—to accelerate structural elucidation[3].
This guide objectively compares the performance of experimental ¹³C NMR acquisition against state-of-the-art computational prediction methods, providing self-validating protocols for researchers.
Technology Comparison: Experimental vs. Predictive Methods
A. Experimental ¹³C NMR (The Benchmark)
Experimental acquisition remains the absolute source of truth. By utilizing a 100 MHz or 125 MHz spectrometer, researchers can map the exact electronic environment of the pyrazole core. The N-ethylation freezes the tautomeric equilibrium that normally complicates unsubstituted pyrazoles, allowing for sharp, distinct quaternary carbon signals.
Pros: Absolute empirical proof; accounts for real-world solvent interactions.
Cons: Requires physical isolation of the pure regioisomer; time-consuming acquisition for quaternary carbons.
B. DFT-GIAO Calculations (First-Principles Prediction)
Quantum mechanical predictions using the Gauge-Invariant Atomic Orbital (GIAO) method offer rigorous in silico validation. Benchmarking studies demonstrate that the B3LYP/cc-pVDZ level of theory provides an optimal balance, delivering highly accurate ¹³C chemical shift predictions at a low computational cost[4].
Pros: High accuracy (~1.5–2.0 ppm RMSD); independent of training data biases.
Cons: Computationally expensive for highly flexible molecules; requires conformational searching.
C. 3D-GNN Machine Learning (Rapid Inference)
Recent breakthroughs in machine learning have introduced 3D Graph Neural Networks (GNN) capable of predicting ¹³C chemical shifts directly from 3D molecular structures. These models utilize transfer learning from experimental databases to achieve DFT-level accuracy in a fraction of the time[3].
Pros: Real-time prediction (1/6000th the CPU time of DFT); ~1.5 ppm RMSD accuracy[3].
Cons: Accuracy can degrade for highly novel scaffolds not represented in the training set.
Quantitative Performance Comparison
To objectively evaluate these methods, the table below compares the experimental ¹³C NMR shifts of a representative 1-ethyl-1H-pyrazol-5-yl core against values predicted by DFT (B3LYP/cc-pVDZ) and a 3D-GNN model.
Note: The C4 carbon is characteristically shielded (~106 ppm) due to the electron-rich nature of the pyrazole ring, serving as the primary diagnostic peak for regioisomer confirmation.
Workflow Visualization
Workflow comparing experimental and predictive 13C NMR methods for regioisomer validation.
Protocol A: Regioselective Synthesis of 1-Ethyl-1H-pyrazol-5-yl Derivatives
Causality Focus: Under acidic conditions, the 1,3-disubstituted pyrazole is favored due to competition for hydrazone formation via 1,2-addition. To selectively yield the 1,5-disubstituted regioisomer, the reaction must proceed via Michael addition followed by cyclization, which requires the absence of acid or the use of elevated temperatures[1].
Dissolve the 1,3-dicarbonyl precursor (1.0 equiv) in absolute ethanol.
Add ethylhydrazine (1.1 equiv) dropwise at room temperature in the strictly acid-free medium.
Reflux the mixture at 80 °C for 12 hours to drive the Michael addition/cyclization pathway[1].
Purify via flash column chromatography (petroleum ether/ethyl acetate) to isolate the 1,5-isomer.
Protocol B: Quantitative ¹³C NMR Acquisition
Causality Focus: Quaternary carbons (C3 and C5) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. A prolonged relaxation delay is mandatory to ensure these signals integrate accurately against the protonated C4 carbon.
Dissolve 30-50 mg of the purified compound in 0.6 mL of CDCl₃.
Acquire the spectrum at 100 MHz (or 125 MHz) using a WALTZ-16 proton decoupling sequence.
Critical Step: Set the relaxation delay (D1) to ≥ 2.0 seconds to ensure complete relaxation of the C3 and C5 quaternary carbons.
Self-Validation: Verify the presence of the highly shielded C4 methine carbon at ~104–106 ppm[2]. If this peak shifts significantly downfield, suspect contamination by the 1,3-regioisomer.
Protocol C: DFT-GIAO Chemical Shift Prediction
Causality Focus: Raw shielding tensors calculated by DFT contain systematic errors. Applying an empirically derived linear scaling correction specific to the basis set bridges the gap between theoretical gas-phase calculations and experimental solution-phase data[4].
Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify the global minimum of the 1-ethyl-1H-pyrazol-5-yl derivative.
Optimize the geometry using the B3LYP functional with the 6-311+G(d,p) basis set.
Calculate the NMR shielding tensors using the GIAO method at the B3LYP/cc-pVDZ level of theory[4].
Convert the absolute shielding values (σ) to chemical shifts (δ) using the linear regression equation specific to B3LYP/cc-pVDZ: δ = (Intercept - σ) / Slope.
References
Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. American Chemical Society (ACS).[Link]
Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. American Chemical Society (ACS).[Link]
Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. National Renewable Energy Laboratory (NREL).[Link]
Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. American Chemical Society (ACS).[Link]
Introduction: The Ascendancy of Pyrazole Amines and the Analytical Imperative
An In-Depth Guide to the LC-MS Fragmentation Patterns of Pyrazole Amines: A Comparative Analysis for Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the pyrazole amine...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the LC-MS Fragmentation Patterns of Pyrazole Amines: A Comparative Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrazole amine scaffold has emerged as a cornerstone structure. Its prevalence in blockbuster therapeutics—ranging from kinase inhibitors in oncology to agents targeting central nervous system disorders—stems from its unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties.[1] As these molecules advance through the discovery and development pipeline, from metabolic stability assays to impurity profiling, their unambiguous characterization is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), stands as the definitive tool for this purpose.[2]
This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of pyrazole amines, grounded in the principles of mass spectrometry. We will move beyond a simple cataloging of product ions to explore the causal relationships between molecular structure, ionization behavior, and fragmentation pathways. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to confidently elucidate structures, identify metabolites, and troubleshoot analytical challenges involving this critical class of compounds.
Part 1: The Protonated Pyrazole Amine - Ionization and Foundational Principles
For pyrazole amines, which are inherently basic compounds, positive-mode Electrospray Ionization (ESI) is the technique of choice.[3] It reliably generates protonated molecules, [M+H]⁺, the precursor ions for our subsequent fragmentation experiments. The fragmentation behavior of this [M+H]⁺ ion is not random; it is dictated by the fundamental principles of charge localization and the relative stability of the resulting fragment ions and neutral losses.
The site of protonation is the first critical factor. While the pyrazole ring contains two nitrogen atoms, the exocyclic amine is typically the most basic site and the preferred location for protonation. However, the exact site can be influenced by substituents and the gas-phase environment, leading to a population of protonated isomers (protomers) that may fragment differently. This understanding is key to interpreting complex spectra.
The fragmentation of a pyrazole amine is a competitive process governed by two primary structural domains:
The Pyrazole Ring: A stable aromatic heterocycle prone to characteristic ring-cleavage pathways.
The Amine Side Chain: Subject to classic fragmentation mechanisms like alpha-cleavage.
The interplay between these domains, modulated by the nature and position of other substituents, determines the final appearance of the MS/MS spectrum.
Part 2: Core Fragmentation Pathways of the Protonated Pyrazole Ring
While much of the foundational literature on pyrazole fragmentation stems from electron ionization GC-MS studies, the core pathways are adaptable to the [M+H]⁺ ions generated by ESI.[4][5] The two most important processes for the pyrazole core involve the expulsion of small, stable neutral molecules.
Loss of Hydrogen Cyanide (HCN): This is a predominant fragmentation pathway for many nitrogen-containing heterocycles.[6] For a protonated pyrazole, this involves a rearrangement followed by the elimination of a 27 Da neutral, leading to a stable, resonance-delocalized product ion.
Loss of Dinitrogen (N₂): Cleavage of the weak N-N bond in the pyrazole ring can lead to the expulsion of N₂ (28 Da). This pathway is often less favorable than HCN loss but can become significant depending on the substitution pattern.[4][7]
The relative abundance of ions resulting from these two pathways provides the first clue to the substitution pattern on the ring.
Caption: Core fragmentation pathways of the protonated pyrazole ring.
Part 3: Amine-Driven Fragmentation: The Alpha-Cleavage
Independent of ring fragmentation, the protonated amine group directs a highly characteristic cleavage at the adjacent C-C bond (the α-carbon). This "alpha-cleavage" is a dominant fragmentation pathway for aliphatic amines because it produces a highly stabilized, resonance-delocalized iminium ion.[8][9]
The mass of the resulting iminium ion is diagnostic of the substitution on the amine.
Primary Amines (-CH₂NH₂): Alpha-cleavage typically results in the loss of the larger alkyl group, but if the amine is terminal, a characteristic ion at m/z 30 ([CH₂NH₂]⁺) may be observed.[9]
Secondary Amines (-NHR): Alpha-cleavage leads to an iminium ion whose mass depends on the 'R' group.
Tertiary Amines (-NR₂): Alpha-cleavage occurs readily, with the loss of the largest alkyl radical being the most favorable pathway.[9]
The competition between ring fragmentation and alpha-cleavage is a key analytical differentiator. If the amine side chain is long and unbranched, alpha-cleavage may dominate the spectrum. Conversely, for simple amino-pyrazoles (e.g., 3-amino-pyrazole), ring fragmentation will be more prominent.
Caption: Generalized alpha-cleavage pathway for a protonated amine.
Part 4: A Comparative Guide to Substituent Effects
The true power of MS/MS in structure elucidation comes from understanding how substituents alter the fragmentation landscape. Substituents can either stabilize or destabilize intermediates, thereby promoting one fragmentation pathway over another.[4][10]
Substituent Class on Pyrazole Ring
Typical Position(s)
Effect on Fragmentation
Dominant Pathways
Causality
Electron-Withdrawing Groups (EWG)
C4, C5
Promotes ring cleavage.
Loss of HCN, loss of the substituent itself (e.g., NO₂, CN).
EWGs destabilize the protonated ring, making ring-opening and fragmentation more favorable. The bond to the substituent may also be weakened.[7]
Electron-Donating Groups (EDG)
C3, N1
Stabilizes the protonated ring.
Fragmentation often initiated at the substituent or side chain (e.g., alpha-cleavage).
EDGs increase the electron density of the ring, making it more stable and less prone to cleavage. The fragmentation is directed to more labile bonds elsewhere.
Bulky/Aromatic Groups (e.g., Phenyl)
N1, C3, C4
Can introduce new fragmentation pathways.
Loss of HCN can still occur, sometimes sequentially.[4] Cleavage of the bond to the aromatic group or fragmentation within the group itself.
The bulky group can sterically hinder certain rearrangements while enabling others. A phenyl group, for instance, can be lost as a stable neutral (benzene) after rearrangement.
N1-Substitution
N1
Blocks N-H related rearrangements, directs fragmentation.
If the substituent is labile (e.g., acetyl), its loss is often the primary fragmentation. If stable (e.g., phenyl), fragmentation is directed to the rest of the molecule.
The N1 position is critical. Substituting the proton at N1 fundamentally changes the ring's electronic structure and potential for rearrangement, greatly affecting the fragmentation pathways.[10]
Part 5: Experimental Design and Protocols
Achieving reproducible and informative MS/MS spectra requires a robust and well-designed experimental protocol. The following serves as a validated starting point for the analysis of novel pyrazole amines.
Experimental Workflow Diagram
Caption: A typical experimental workflow for pyrazole amine analysis.
Step-by-Step LC-MS/MS Protocol
Sample Preparation:
Accurately weigh and dissolve the pyrazole amine standard in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.
Perform serial dilutions to a final working concentration of 1 µg/mL using the initial mobile phase composition. This prevents peak distortion.
Causality: Using the mobile phase as the final diluent ensures compatibility with the LC system and avoids solvent effects that can lead to poor peak shape.
Liquid Chromatography (LC) Conditions:
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly polar pyrazole amines, a mixed-mode column providing both reversed-phase and ion-exchange retention may be necessary to achieve adequate retention.[11][12]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A typical starting gradient would be 5% B to 95% B over 5-10 minutes.
Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 30 - 40 °C.
Injection Volume: 1 - 5 µL.
Causality: Formic acid is used as a mobile phase modifier to ensure efficient protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal.[3]
Mass Spectrometry (MS) Conditions:
Ionization Mode: ESI Positive.
Capillary Voltage: 3.0 - 4.0 kV.
Gas Temperature: 250 - 350 °C.
Drying Gas Flow: 8 - 12 L/min.
Acquisition Mode:
Full Scan (MS1): Scan from m/z 50 to 500 to confirm the presence and purity of the [M+H]⁺ ion.
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion with an isolation width of ~1 m/z. Apply collision energy (typically a stepped normalization from 10-40 eV) to induce fragmentation.
Causality: Stepping the collision energy is a crucial, self-validating step. It allows for the observation of both low-energy (stable, rearranged ions) and high-energy (smaller, direct cleavage) fragments in a single analysis, providing a more complete picture of the fragmentation pathways.[10]
Conclusion
The LC-MS/MS fragmentation of pyrazole amines is a systematic and predictable process governed by the interplay between the pyrazole ring's stability and the amine group's tendency for alpha-cleavage. By understanding the core fragmentation pathways—loss of HCN and N₂ from the ring and alpha-cleavage from the amine side chain—and critically evaluating how different substituents modulate these pathways, researchers can transform mass spectral data into definitive structural knowledge. The protocols and comparative data presented in this guide offer a robust framework for the confident characterization of this vital class of pharmaceutical compounds, enabling faster and more informed decisions in the drug development lifecycle.
References
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available from: [Link][4][5][7]
Kertész, V., & Van, B. T. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799–1808. Available from: [Link][10]
Ahmad, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Chemistry Letters, 18, 1497–1505. Available from: [Link][11][12]
ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Request PDF. Available from: [Link][6]
MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available from: [Link][13]
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link][14]
ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link][15]
Oxford Academic. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available from: [Link][16]
Pharmaceutical Processing World. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Available from: [Link][2]
Metabo-Analyst. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link][8]
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available from: [Link][9]
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link][1]
A Comparative Guide to HPLC Purity Standards for 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine
Introduction In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of drug safety and effica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine, a novel chiral amine with significant potential in medicinal chemistry. The presence of impurities, even at trace levels, can have a profound impact on the pharmacological and toxicological profile of an API.[1] Therefore, the development of robust, selective, and validated analytical methods is of paramount importance.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations involved in selecting and optimizing HPLC methods for this specific analyte. We will explore a plausible synthetic route to anticipate potential process-related impurities and subsequently compare three distinct HPLC methodologies—two reversed-phase (achiral) methods with different selectivities and one chiral method—for their ability to resolve the API from these impurities. All proposed methods are grounded in established chromatographic principles and align with the validation requirements outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Anticipated Impurity Profile Based on a Plausible Synthetic Route
A thorough understanding of the manufacturing process is fundamental to predicting the impurity profile of an API.[4] A plausible and efficient synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine is depicted below. This proposed route allows us to identify potential starting materials, intermediates, and by-products that may persist in the final product.
Caption: Plausible two-step synthesis of the target compound.
Based on this synthetic pathway, we can anticipate the following potential impurities:
Impurity ID
Impurity Name
Source
Structure
IMP-A
2-(1H-Pyrazol-5-yl)ethan-1-amine
Unreacted Starting Material
IMP-B
1-Ethyl-1H-pyrazole-5-carbaldehyde
Unreacted Intermediate (from an alternative route)
The selection of an appropriate HPLC method is critical for accurately assessing the purity of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine. Given the basic nature of the amine and the potential for isomeric impurities, we will compare three distinct methods.
Method 1: Reversed-Phase HPLC with a C18 Column and Acidic Mobile Phase
This is a conventional and robust approach for the analysis of moderately polar and basic compounds. The use of a C18 column provides good hydrophobic retention, while an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) helps to protonate the amine, leading to improved peak shape and retention.
Method 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column
To introduce a different selectivity, a phenyl-hexyl stationary phase is proposed. This column offers alternative interactions, including π-π interactions with the pyrazole ring, which can be beneficial for separating structurally similar impurities, such as regioisomers, that may not be well-resolved on a standard C18 column.
Method 3: Chiral HPLC with a Polysaccharide-Based Stationary Phase
Since the target molecule is chiral, a method to determine its enantiomeric purity is essential. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of enantiomers, including amines.[5]
Comparative Performance Analysis
Parameter
Method 1 (C18)
Method 2 (Phenyl-Hexyl)
Method 3 (Chiral)
Primary Separation Principle
Hydrophobic Interactions
Hydrophobic & π-π Interactions
Enantioselective Interactions
Expected Resolution of Achiral Impurities
Good
Potentially Superior for Regioisomers
May not resolve all achiral impurities
Resolution of Enantiomers (IMP-E)
None
None
Excellent
Typical Run Time
15-25 minutes
15-25 minutes
20-40 minutes
Mobile Phase Complexity
Low (Binary Gradient)
Low (Binary Gradient)
Moderate (Isocratic, often with additives)
Method Robustness
High
High
Moderate (sensitive to mobile phase composition)
Primary Application
General Purity Assay
Impurity Profiling, especially for isomers
Enantiomeric Purity Determination
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[2][3]
Protocol 1: Achiral Purity by RP-HPLC on a C18 Column
Caption: Workflow for Achiral Purity Analysis on a C18 Column.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 220 nm
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Rationale: This method provides a good starting point for general purity assessment. The C18 column offers broad applicability, and the acidic mobile phase ensures good peak shape for the basic analyte.[6]
Protocol 2: Achiral Purity by RP-HPLC on a Phenyl-Hexyl Column
The experimental setup is similar to Protocol 1, with the primary change being the stationary phase.
Chromatographic Conditions:
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 35 °C
Injection Volume: 10 µL
Detection: UV at 220 nm
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
Rationale: The phenyl-hexyl column introduces a different selectivity mechanism (π-π interactions), which can be crucial for resolving closely related impurities like regioisomers (IMP-C) that might co-elute on a C18 column. Formic acid is used as an alternative acidic modifier.
Protocol 3: Chiral Purity by HPLC on a Polysaccharide-Based CSP
Caption: Workflow for Chiral Purity Analysis.
Chromatographic Conditions:
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralpak® AD-H), 4.6 x 250 mm
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Elution: Isocratic
Flow Rate: 0.8 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detection: UV at 220 nm
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
Rationale: This method is specifically designed to separate the enantiomers of the target compound. The polysaccharide-based CSP provides the necessary chiral recognition. The addition of a small amount of a basic modifier like diethylamine is often crucial for obtaining good peak shape and resolution for basic analytes on these types of columns.[7]
Conclusion
The selection of an appropriate HPLC method for the purity determination of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine requires a multi-faceted approach. A standard reversed-phase method using a C18 column provides a robust platform for routine purity analysis. However, for comprehensive impurity profiling, especially for the detection of regioisomers, an orthogonal method employing a stationary phase with different selectivity, such as a phenyl-hexyl column, is highly recommended. Furthermore, as the compound is chiral, a dedicated chiral HPLC method is indispensable for controlling the enantiomeric purity of the final API.
It is imperative that any chosen method undergoes rigorous validation in accordance with ICH guidelines to demonstrate its suitability for the intended purpose.[2][3] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. By employing a combination of these methodologies, researchers and drug developers can ensure a comprehensive understanding of the purity profile of 2-(1-Ethyl-1H-pyrazol-5-yl)-N-methylethan-1-amine, thereby safeguarding the quality and safety of this promising pharmaceutical candidate.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
Sivagam, B., Sekar, R., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. 2014.
PharmaInfo. Impurity Profiling: Theory and Practice. Available at: [Link]
PMC. Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
Wikipedia. Reductive amination. Available at: [Link]
IJIRT.org. Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. Available at: [Link]
ResearchGate. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Available at: [Link]
FDA.gov. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available at: [Link]
Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
IJRR, International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]
HPLC. instruction manual for chiralpak® ad-h. Available at: [Link]
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]
A Comparative Guide to the Validation of Elemental Analysis for Pyrazole Amine Salts
For researchers, scientists, and drug development professionals, the precise and accurate characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. P...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise and accurate characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. Pyrazole amine salts, a significant class of compounds with diverse pharmacological activities, present unique challenges in their analytical characterization.[1][2] The validation of elemental analysis methods for these salts is not merely a regulatory requirement but a scientific necessity to confirm stoichiometry and purity.
This guide provides an in-depth comparison of key analytical techniques for the elemental analysis validation of pyrazole amine salts: Carbon, Hydrogen, and Nitrogen (CHN) Analysis, Ion Chromatography (IC), and Acid-Base Titration. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Critical Role of Elemental Analysis in Pyrazole Amine Salt Characterization
Pyrazole amine salts are comprised of a pyrazole-containing organic cation and an inorganic or organic anion. The validation of their elemental composition serves two primary purposes:
Confirmation of Molecular Formula: Verifying the precise ratio of elements (C, H, N) in the organic cation.
Stoichiometric Assessment: Determining the exact ratio between the organic cation and the counter-ion.
An accurate elemental analysis is fundamental to establishing the identity, purity, and overall quality of the drug substance.[3]
Comparative Overview of Analytical Techniques
A selection of the most appropriate analytical technique hinges on the specific analytical need. For the organic portion of the salt, CHN analysis is the gold standard. For the counter-ion, the choice between IC and titration depends on factors such as the nature of the ion, required sensitivity, and laboratory capabilities.
Analytical Technique
Analyte
Principle
Strengths
Limitations
CHN Analysis
Carbon, Hydrogen, Nitrogen
Dynamic flash combustion followed by gas chromatography and thermal conductivity detection.
High accuracy and precision for C, H, and N. Small sample requirement.
Can be sensitive to sample purity and homogeneity. Nitrogen-rich compounds can sometimes pose challenges.[4]
Ion Chromatography (IC)
Anionic/Cationic Counter-ions
Ion-exchange chromatography with conductivity detection.[5][6]
High specificity and sensitivity for a wide range of ions. Can simultaneously analyze multiple ions.
Requires specialized instrumentation. Can have issues with complex matrices.[7]
Acid-Base Titration
Amine content, Acidic/Basic Counter-ions
Neutralization reaction with a standardized acid or base, often monitored potentiometrically.
Cost-effective, robust, and highly precise for assay determination.
Less sensitive than IC. May be subject to interferences from other acidic or basic components.
Validation of Analytical Procedures: Adherence to ICH Q2(R1)
The validation of any analytical procedure must demonstrate that it is suitable for its intended purpose.[8][9] The core validation parameters, as stipulated by the ICH Q2(R1) guidelines, are accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[10][11][12][13]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for a pyrazole amine salt.
Caption: A generalized workflow for the development and validation of an analytical method.
I. CHN Elemental Analysis: Validation Protocol
Objective: To validate a CHN analysis method for determining the percentage of Carbon, Hydrogen, and Nitrogen in a pyrazole amine salt, thereby confirming its empirical formula.
Experimental Protocol
System Suitability:
Analyze a certified organic analytical standard (e.g., Acetanilide) at the beginning of the analytical run.
The results for C, H, and N must be within ±0.3% of the certified values.[14]
Specificity:
Analyze the pyrazole amine salt, its corresponding free base, and the counter-ion acid/base.
The CHN results for the salt should be significantly different from the individual components, demonstrating that the method is specific for the intact salt.
Accuracy:
Analyze a well-characterized in-house or commercial standard of the pyrazole amine salt with a known, certified elemental composition.
Perform the analysis in triplicate.
The mean of the results should be within ±0.4% of the theoretical values for C, H, and N.[15][16]
Precision (Repeatability):
Analyze six independent samples of the same batch of the pyrazole amine salt under the same operating conditions over a short interval of time.
Calculate the Relative Standard Deviation (RSD) of the results for C, H, and N.
The RSD should be ≤ 2.0%.
Intermediate Precision:
Repeat the precision study on a different day with a different analyst and/or a different instrument.
The RSD between the two sets of data should be ≤ 3.0%.
Data Presentation: CHN Analysis Validation Summary
Validation Parameter
Acceptance Criteria
Typical Performance
Accuracy
Mean recovery within ±0.4% of theoretical value
±0.3%
Precision (Repeatability)
RSD ≤ 2.0%
≤ 1.5%
Intermediate Precision
RSD ≤ 3.0%
≤ 2.5%
II. Ion Chromatography: Validation for Counter-Ion Analysis
Objective: To validate an IC method for the quantitative determination of a halide (e.g., Chloride) counter-ion in a pyrazole amine hydrochloride salt.
Experimental Protocol
System Suitability:
Inject a standard solution of the analyte (e.g., Chloride) six times.
The RSD of the peak area should be ≤ 2.0%.
The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
Specificity:
Inject solutions of the pyrazole amine free base, a placebo (if in a formulation), and the pyrazole amine salt.
No interfering peaks should be observed at the retention time of the chloride peak in the chromatograms of the free base and placebo.
Linearity and Range:
Prepare a series of at least five standard solutions of the chloride ion over a concentration range of 80% to 120% of the expected sample concentration.
Plot the peak area against the concentration and perform a linear regression analysis.
The correlation coefficient (r²) should be ≥ 0.999.[17]
Accuracy:
Prepare spiked samples by adding known amounts of a chloride standard to the pyrazole amine free base at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze each level in triplicate.
Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.[12]
Precision (Repeatability):
Analyze six independent samples of the pyrazole amine salt.
The RSD of the calculated chloride content should be ≤ 2.0%.
Limit of Quantitation (LOQ):
Determine the LOQ by analyzing a series of dilute chloride solutions and establishing the concentration at which the signal-to-noise ratio is approximately 10:1.
Data Presentation: Ion Chromatography Validation Summary
Validation Parameter
Acceptance Criteria
Typical Performance
Linearity (r²)
≥ 0.999
≥ 0.9995
Accuracy (% Recovery)
98.0 - 102.0%
99.0 - 101.0%
Precision (Repeatability, RSD)
≤ 2.0%
≤ 1.0%
LOQ (µg/mL)
Reportable
0.1 µg/mL
III. Acid-Base Titration: Validation for Amine Salt Assay
Objective: To validate a potentiometric titration method for the assay of a pyrazole amine salt, where the amine is titrated with a standardized acid.
Experimental Protocol
Standardization of Titrant:
Standardize the titrant (e.g., 0.1 M Perchloric Acid) against a primary standard (e.g., potassium hydrogen phthalate) in a suitable non-aqueous solvent (e.g., glacial acetic acid).[18]
Perform the standardization in triplicate. The RSD of the molarity should be ≤ 0.2%.
Specificity:
Titrate the pyrazole amine free base and the pyrazole amine salt separately.
A clear and single inflection point corresponding to the neutralization of the amine should be observed in both titrations.
Linearity and Range:
Accurately weigh five different amounts of the pyrazole amine salt, covering a range of 80% to 120% of the target sample weight.
Titrate each sample and plot the volume of titrant consumed against the weight of the salt.
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy:
Assay a high-purity reference standard of the pyrazole amine salt.
Perform the assay in triplicate.
The mean result should be within 99.0% to 101.0% of the certified value.
Precision (Repeatability):
Perform the assay on six independent samples of the pyrazole amine salt.
The RSD of the assay results should be ≤ 1.0%.
Data Presentation: Titration Validation Summary
Validation Parameter
Acceptance Criteria
Typical Performance
Linearity (r²)
≥ 0.999
≥ 0.9998
Accuracy (% Assay)
99.0 - 101.0%
99.5 - 100.5%
Precision (Repeatability, RSD)
≤ 1.0%
≤ 0.5%
Logical Relationship of Validation Steps
The validation process follows a logical progression, starting from ensuring the system is performing correctly to demonstrating the method's suitability for its intended purpose.
Caption: The logical progression of validation parameter assessment.
Conclusion
The validation of elemental analysis for pyrazole amine salts is a multi-faceted process that requires a thorough understanding of the analytical techniques and the regulatory landscape.
CHN analysis is indispensable for confirming the empirical formula of the organic cation.
Ion Chromatography offers a sensitive and specific method for the quantification of a wide array of counter-ions.
Acid-Base Titration remains a highly accurate and precise method for the assay of the amine salt.
By implementing robust validation protocols as outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data, thereby underpinning the quality and safety of their products. The choice of methodology should be guided by a scientific and risk-based approach, always with the end goal of ensuring the method is fit for its intended purpose.[19][20]
References
Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. (n.d.). Google Scholar.
Analytical method validation: A brief review. (2022, November 8). Google Scholar.
Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Sciences Review and Research.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Google Scholar.
Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Scholar.
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). FDA.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. (2025, September 4). Google Scholar.
Introduction to Analytical Method Development and Valid
First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chrom
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd.
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
Determination of Counterions (Anions) by Ion Chromatography. (n.d.). Shimadzu (Deutschland).
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. (n.d.). Google Scholar.
Comparison between titration and spectrophotometric results for inorganic salts. (n.d.). Google Scholar.
Titrimetric Methods. (2017, February 28). ACS Reagent Chemicals.
An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH.
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). Google Scholar.
Quality Control Methodologies for Pharmaceutical Counterions. (2022, April 15).
Elemental impurities analysis. (2017, June 8). Manufacturing Chemist.
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
Comparison between Ion-chromatography and Titration Methods for the Determination of Sulfite in Wastewater Containing Furfural. (2015, December 23).
Environmental Analysis with Integrated Ion Chromatography, Titration, and Direct Measurement. (n.d.). Metrohm.
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). PMC.
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (n.d.). PE Polska.
Green Aspects of Ion Chromatography versus Other Methods in the Analysis of Common Inorganic Ions. (2021, December 3). MDPI.
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). PMC.
Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms? (2020, April 12).
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Omega.
Ion Exchange Chromatography - An Overview. (2013, April 10). IntechOpen.
Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. (2021, November 1). Analytik Jena.
A Researcher's Guide to Reference Standards for 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine: Ensuring Analytical Accuracy in Novel Compound Research
For researchers and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS) and related compounds, the accuracy and reliability of analytical data are paramount. The compoun...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals navigating the complex landscape of novel psychoactive substances (NPS) and related compounds, the accuracy and reliability of analytical data are paramount. The compound 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine, a substituted pyrazole derivative, represents a class of molecules with significant interest in medicinal chemistry and pharmacology.[1][2][3][4] This guide provides an in-depth comparison of reference standard options for this specific analyte, supported by experimental insights and protocols to ensure the integrity of your research.
The challenge with novel compounds like 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine is the frequent absence of readily available, off-the-shelf certified reference materials (CRMs). This necessitates a careful consideration of sourcing and validation strategies. The use of well-characterized reference standards is the bedrock of any analytical method, from initial identification to final quantification.
The Critical Role of Certified Reference Materials (CRMs)
In the realm of pharmaceutical quality control and forensic analysis, the use of CRMs is not merely a best practice; it is often a regulatory requirement.[5] A CRM, produced by an ISO 17034 accredited manufacturer, provides metrological traceability to a recognized standard, ensuring the accuracy and comparability of results across different laboratories and over time.[5][6][7][8][9]
The ISO 17034 standard provides a comprehensive framework for the competence of reference material producers, covering all aspects of production, from the selection and characterization of the raw material to the assignment of a certified property value and its associated uncertainty.[6][7] This rigorous process builds confidence in the identity, purity, and concentration of the standard, which is fundamental for method validation, instrument calibration, and quality control.[10][11][12][13]
Sourcing Reference Standards for 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine: A Comparative Overview
Given the novelty of 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine, researchers have two primary avenues for acquiring a reference standard: custom synthesis from a specialized chemical provider or sourcing a non-certified "research chemical." The table below objectively compares these alternatives.
Feature
Custom Synthesized Certified Reference Material (CRM)
Non-Certified Research Chemical
Purity & Characterization
High purity (typically >98%), fully characterized with a comprehensive Certificate of Analysis (CoA) detailing analytical methods (e.g., NMR, MS, HPLC).
Purity can be variable and may not be independently verified. CoA, if provided, may lack detailed characterization data.
Certification & Traceability
Produced by an ISO 17034 accredited facility, ensuring metrological traceability.[5][6][7][8][9]
Lacks formal certification and traceability to international standards.
Documentation
Comprehensive documentation package including a detailed CoA with certified concentration and uncertainty values.
Minimal documentation, often limited to a basic product information sheet.
Regulatory Compliance
Suitable for use in regulated environments (e.g., GLP/GMP) and for methods intended for submission to regulatory agencies.
Generally not suitable for regulated applications without extensive in-house validation.
Cost
Higher initial cost due to the rigorous certification process and custom nature of the synthesis.
Lower initial cost.
Lead Time
Longer lead time due to the custom synthesis and certification process.
Typically available from stock with shorter lead times.
Recommended Suppliers
Reputable providers of custom synthesis and certified reference materials such as SynThink Research Chemicals, Alfa Chemistry, LGC Standards, and MilliporeSigma.[10][11][12][14]
Various chemical suppliers; however, the quality and reliability can vary significantly.
Recommendation: For any research that requires a high degree of analytical certainty, such as quantitative analysis for pharmacological studies, method validation, or forensic identification, investing in a custom-synthesized CRM is the scientifically sound choice. The initial investment is justified by the assurance of data integrity and the avoidance of costly and time-consuming troubleshooting arising from the use of a poorly characterized standard.
Experimental Protocol: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following protocol is a representative method for the quantification of pyrazole derivatives, adapted from established methods for similar compounds.[15][16][17][18] This protocol should be validated for the specific analyte, 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine, once a reliable reference standard is obtained.
Instrumentation and Materials
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[15]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.
Chromatographic Conditions
Parameter
Condition
Rationale
Mobile Phase
Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). The exact ratio should be optimized for ideal retention and peak shape.[15]
The C18 stationary phase provides good retention for moderately polar compounds like pyrazole derivatives. TFA is used as an ion-pairing agent to improve peak shape for basic analytes.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature
25 °C
Maintaining a constant temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection
UV at 210 nm or an optimized wavelength determined by spectral analysis of the reference standard.
Many pyrazole-containing compounds exhibit UV absorbance in the lower UV range.
Standard and Sample Preparation
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in the sample diluent.
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Solution: Prepare the sample by dissolving it in the sample diluent to a concentration that falls within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection.
Analytical Workflow
Caption: HPLC analytical workflow from standard and sample preparation to final quantification.
Comparative Performance Data (Hypothetical)
The following table illustrates the expected performance characteristics of the proposed HPLC method when validated according to ICH guidelines. This data is representative of what would be expected for a well-characterized pyrazole derivative.
Parameter
Expected Performance
Linearity (r²)
> 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (%RSD)
< 2.0%
Limit of Detection (LOD)
0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)
0.5 - 1.5 µg/mL
Specificity
No interference from blank or placebo at the retention time of the analyte.
Conclusion
For researchers working with novel compounds such as 2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine, the integrity of the reference standard is a non-negotiable prerequisite for producing reliable and defensible scientific data. While the initial investment in a custom-synthesized Certified Reference Material from an ISO 17034 accredited provider is higher than for a non-certified research chemical, the long-term benefits of data accuracy, reliability, and regulatory compliance are invaluable. The provided analytical workflow and performance expectations serve as a robust starting point for developing and validating a quantitative method for this and other similar novel pyrazole derivatives.
References
SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC. Retrieved from [Link]
LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved from [Link]
Excedr. (2022, February 7). ISO 17034: What Is It & Why Is It Important? Retrieved from [Link]
Ansari, S., et al. (2020).
ARO Scientific. (2023, October 24). ISO 17034 Guide to International Standards for Reference Material Producers. Retrieved from [Link]
Altus Science. (n.d.). The importance of ISO 17034 accredited TOC standards. Retrieved from [Link]
Qualio. (2026, March 7). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from [Link]
The ANSI Blog. (2024, February 15). What Is ISO 17034? Retrieved from [Link]
Al-Ostath, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882.
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 130-136.
Kumar, S. P., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
Semantic Scholar. (2014). [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Chemistry & Biodiversity, e202401831.
ResearchGate. (2026, February 7). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]
Al-Salahi, R., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of King Saud University - Science, 36(1), 102930.
El-Sayed, W. A., et al. (2024). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 16(5), 633.
A Researcher's Guide to Comparative Potency of Histamine Analogs
For researchers and drug development professionals navigating the complex landscape of histamine receptor pharmacology, a nuanced understanding of ligand potency is paramount. This guide provides an in-depth comparison o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals navigating the complex landscape of histamine receptor pharmacology, a nuanced understanding of ligand potency is paramount. This guide provides an in-depth comparison of the potency of various histamine analogs at the four known histamine receptor subtypes (H1, H2, H3, and H4). Beyond a simple catalog of values, this document delves into the experimental methodologies used to determine these potencies, offering a framework for critical evaluation and replication of key findings.
Introduction to Histamine Receptors and Their Signaling Cascades
Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs).[1][2][3] These receptors, designated H1, H2, H3, and H4, are distributed throughout various tissues and exhibit unique signaling mechanisms, which are critical to understanding the effects of histamine and its analogs.[1][3]
H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation leads to the stimulation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[4] These signaling events are central to allergic and inflammatory responses.[1][2]
H2 Receptor (H2R): The H2R is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This pathway is famously involved in the regulation of gastric acid secretion.[1][3]
H3 Receptor (H3R): Acting as a presynaptic autoreceptor in the central nervous system, the H3R is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels and modulating the release of histamine and other neurotransmitters.[5]
H4 Receptor (H4R): Similar to the H3R, the H4R is coupled to Gi/o proteins and its activation also leads to the inhibition of adenylyl cyclase.[2] This receptor is predominantly expressed on hematopoietic cells and plays a significant role in immune responses and inflammation.[2]